2,6,16-Kauranetriol
Description
Properties
IUPAC Name |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTDZPRNONHJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, isolation, and preliminary characterization of 2,6,16-Kauranetriol, a diterpenoid of interest for its potential biological activities. This document details the scientific background, experimental protocols, and key analytical data associated with this natural product.
Introduction
This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. The kaurane skeleton is a common structural motif in a variety of plant and fungal secondary metabolites, and many kaurane diterpenoids have been reported to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This guide focuses on the technical aspects of the discovery and isolation of this compound, providing a foundation for further research and development.
Discovery
The initial discovery and isolation of ent-kaurane-2β,6β,16α-triol, a stereoisomer of this compound, was reported in 1985 by a team of researchers led by T. Murakami.[1] The compound was isolated from the aerial parts of the fern Pteris cretica, a plant that has been used in traditional Chinese medicine.[1] This discovery was part of a broader investigation into the chemical constituents of various Pteris species, which are known to produce a variety of kaurane diterpenoids.[1] More recently, kauranetriols have also been identified in the byproducts of annatto (Bixa orellana), suggesting alternative potential sources for this class of compounds.
Experimental Protocols
The following sections detail the generalized experimental procedures for the extraction, isolation, and characterization of this compound from plant material, based on methodologies reported for related compounds from Pteris species.
Extraction
A generalized protocol for the extraction of kaurane diterpenoids from dried and powdered plant material is as follows:
-
Maceration: The dried and powdered aerial parts of the plant material are macerated with methanol at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The kaurane diterpenoids are typically enriched in the chloroform and ethyl acetate fractions.
Isolation and Purification
The isolation of this compound from the enriched fractions is achieved through a combination of chromatographic techniques:
-
Silica Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water.
Data Presentation
The structural elucidation of this compound is dependent on a combination of spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for ent-kaurane-2β,6β,16α-triol.
Table 1: Physicochemical Properties of ent-kaurane-2β,6β,16α-triol
| Property | Value |
| Molecular Formula | C₂₀H₃₄O₃ |
| Molecular Weight | 322.48 g/mol |
| Appearance | White amorphous powder |
| CAS Number | 41530-90-9 |
Table 2: Spectroscopic Data for ent-kaurane-2β,6β,16α-triol
| Technique | Data |
| ¹H-NMR | Data not available in the searched literature. |
| ¹³C-NMR | Data not available in the searched literature. |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
Note: Specific NMR and MS data for this compound were not available in the public domain at the time of this review. The data presented is based on general knowledge of kaurane diterpenoids. Researchers should refer to the primary literature for detailed spectroscopic assignments.
Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, several studies have demonstrated the bioactivity of other kaurane diterpenoids isolated from Pteris species. Notably, some kaurane diterpenoids have exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.[1][2] The cytotoxic activity of these compounds often implies the induction of apoptosis, a programmed cell death pathway.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This compound represents an intriguing natural product with potential for further scientific investigation. Its discovery from Pteris cretica and identification in other plant sources highlights the rich chemical diversity of the plant kingdom. The experimental protocols and analytical data presented in this guide provide a foundation for researchers to further explore the chemistry and biology of this and related kaurane diterpenoids. Future studies should focus on obtaining detailed spectroscopic data, exploring its full range of biological activities, and elucidating its mechanism of action at the molecular level.
References
In-Depth Technical Guide: 2,6,16-Kauranetriol from Pteris cretica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteris cretica, commonly known as the Cretan brake fern, is a member of the Pteridaceae family and has been a subject of phytochemical interest due to its use in traditional medicine. This technical guide focuses on 2,6,16-Kauranetriol, an ent-kaurane diterpenoid identified within this plant species. Ent-kaurane diterpenoids are a class of natural products known for their diverse and significant biological activities, making them promising candidates for drug discovery and development. This document provides a comprehensive overview of the natural sourcing, proposed biosynthesis, and generalized methodologies for the extraction and isolation of this compound and related compounds from Pteris cretica. The information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound and Pteris cretica
Pteris cretica has a history of use in traditional medicine for treating a variety of ailments, which has prompted scientific investigation into its chemical constituents. The plant is known to contain a rich diversity of secondary metabolites, including flavonoids, sesquiterpenoids, and notably, diterpenoids.[1] Among these, the ent-kaurane diterpenoids are of significant interest due to their potential pharmacological activities.
This compound is a specific ent-kaurane diterpenoid that has been reported to be a constituent of the herbs of Pteris cretica. The core structure is a tetracyclic kaurane skeleton, with hydroxyl groups at positions 2, 6, and 16. The stereochemistry of these hydroxyl groups and the overall molecular configuration are critical for its biological activity.
Biosynthesis of ent-Kaurane Diterpenoids
The biosynthesis of ent-kaurane diterpenoids is a complex enzymatic process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway proceeds through a series of cyclization and oxidation steps to yield the diverse range of kaurane structures.
The key steps in the biosynthesis leading to this compound are proposed as follows:
-
Cyclization of GGPP: Geranylgeranyl pyrophosphate is first cyclized by the enzyme ent-copalyl diphosphate synthase (CPS) to form ent-copalyl diphosphate (ent-CPP).
-
Formation of ent-Kaurene: ent-CPP is then further cyclized by ent-kaurene synthase (KS) to produce the tetracyclic hydrocarbon skeleton, ent-kaurene.
-
Hydroxylation: The ent-kaurene skeleton undergoes a series of position-specific hydroxylations catalyzed by cytochrome P450 monooxygenases. For this compound, this involves the introduction of hydroxyl groups at the C-2, C-6, and C-16 positions. The precise order and the specific enzymes involved in these hydroxylation steps in Pteris cretica are a subject for further research.
Extraction and Isolation Protocols
While a specific protocol for the isolation of this compound from Pteris cretica with quantitative yields is not extensively detailed in the available literature, a general methodology for the extraction and fractionation of diterpenoids from Pteris species can be adapted. The following is a composite protocol based on published methods for related compounds.
General Extraction Workflow
The extraction process typically involves the use of organic solvents to separate the desired compounds from the plant matrix. Subsequent chromatographic techniques are then employed for purification.
Detailed Experimental Protocols
Plant Material Collection and Preparation:
-
Fresh fronds of Pteris cretica should be collected and identified by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
The plant material is air-dried in the shade and then ground into a coarse powder.
Extraction:
-
The powdered plant material (e.g., 1 kg) is macerated with 70% aqueous ethanol (e.g., 3 x 5 L) at room temperature for a period of 24-48 hours for each extraction.
-
The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.
Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The resulting fractions are concentrated in vacuo. The ent-kaurane diterpenoids are expected to be present primarily in the ethyl acetate fraction.
Chromatographic Purification:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column using a mobile phase gradient of methanol and water or acetonitrile and water.
Structural Elucidation:
-
The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data if available.
Quantitative Data
Currently, there is a lack of published studies providing specific quantitative data on the yield or concentration of this compound in Pteris cretica. The table below is a template that can be populated as data becomes available from future research.
| Compound | Plant Part | Extraction Method | Yield (% of dry weight) | Reference |
| This compound | Fronds | Ethanolic Maceration | Data not available | |
| Other ent-kaurane diterpenoids | Fronds/Rhizomes | Various | Data not available |
Conclusion and Future Directions
Pteris cretica represents a promising natural source of the bioactive diterpenoid, this compound. The generalized protocols for extraction and isolation provided in this guide offer a starting point for researchers aiming to obtain this compound for further study. However, significant research gaps remain. Future work should focus on:
-
Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC-MS/MS) to accurately quantify the content of this compound in different parts of Pteris cretica and under various growing conditions.
-
Protocol Optimization: Refinement of extraction and purification protocols to maximize the yield and purity of this compound.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in the hydroxylation of the ent-kaurene skeleton in Pteris cretica.
-
Pharmacological Evaluation: In-depth investigation of the biological activities and mechanisms of action of pure this compound to assess its therapeutic potential.
Addressing these areas will be crucial for advancing our understanding of this natural product and harnessing its potential for the development of new therapeutic agents.
References
"biosynthesis pathway of kaurane diterpenoids"
An In-depth Technical Guide to the Biosynthesis Pathway of Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthesis of kaurane diterpenoids, a large and structurally diverse class of natural products with significant biological activities, including their role as precursors to gibberellin phytohormones. This document details the core biosynthetic pathway, key enzymes, quantitative data, relevant experimental protocols, and the regulatory logic governing this important metabolic route.
Introduction to Kaurane Diterpenoids
Kaurane diterpenoids are tetracyclic natural products built from a 20-carbon skeleton. They are widely distributed in plants, fungi, and some bacteria.[1][2] The core ent-kaurane structure is a crucial intermediate in the biosynthesis of gibberellins, a class of essential plant hormones that regulate various developmental processes such as seed germination, stem elongation, and flowering.[3][4] Beyond their role in primary metabolism, many kaurane derivatives exhibit a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive targets for drug discovery and development.[2] Understanding their biosynthesis is critical for harnessing their potential through metabolic engineering and synthetic biology approaches.
The Core Biosynthetic Pathway
The biosynthesis of the ent-kaurane skeleton is a multi-step process that begins with the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are synthesized via the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. The pathway proceeds through three major stages:
-
Synthesis of Geranylgeranyl Diphosphate (GGPP): IPP and DMAPP are condensed to form the C20 precursor, GGPP.
-
Class II Diterpene Cyclase Activity: GGPP undergoes a protonation-initiated cyclization to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is the committed step in this branch of diterpenoid metabolism.
-
Class I Diterpene Synthase Activity: ent-CPP is further cyclized and rearranged via a carbocationic mechanism to produce the tetracyclic olefin, ent-kaurene.
-
Tailoring and Diversification: The ent-kaurene skeleton is subsequently modified by tailoring enzymes, most notably cytochrome P450 monooxygenases, to produce the vast array of kaurane diterpenoids, including the gibberellin precursor, ent-kaurenoic acid.
Key Enzymes and Quantitative Data
The biosynthesis of kaurane diterpenoids is catalyzed by a series of specialized enzymes. The primary enzymes responsible for the formation and initial modification of the kaurane skeleton are detailed below.
ent-Copalyl Diphosphate Synthase (CPS)
-
EC Number: 5.5.1.13
-
Function: A class II diterpene synthase that catalyzes the protonation-initiated cyclization of the linear precursor GGPP to form the bicyclic intermediate ent-CPP. This is the first committed step of the pathway.
-
Cofactors: Requires a divalent metal ion, typically Mg²⁺, for substrate binding and catalysis.
ent-Kaurene Synthase (KS)
-
EC Number: 4.2.3.19
-
Function: A class I diterpene synthase that catalyzes the ionization of the diphosphate group from ent-CPP, followed by a complex series of cyclizations and rearrangements to form the tetracyclic hydrocarbon ent-kaurene.
-
Note: In fungi and mosses, CPS and KS activities can be found on a single bifunctional protein, whereas in higher plants, they are typically two distinct monofunctional enzymes.
ent-Kaurene Oxidase (KO)
-
Family: Cytochrome P450, typically from the CYP701A family (e.g., CYP701A3 in Arabidopsis).
-
Function: A multifunctional monooxygenase that catalyzes the three-step sequential oxidation of the C4α methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid via ent-kaurenol and ent-kaurenal intermediates. All three steps are catalyzed by this single enzyme, with the intermediates retained in the active site. The initial hydroxylation of ent-kaurene is the rate-limiting step.
-
Cofactors: Requires a partnering NADPH-cytochrome P450 reductase (CPR) to provide electrons for catalysis.
Quantitative Enzyme Data
Quantitative kinetic data for these enzymes are crucial for metabolic modeling and engineering efforts. The available data are summarized below.
| Enzyme | Organism/Source | Substrate | KM (µM) | Kact (Mg²⁺) (µM) | Ki (Mg²⁺) (µM) | Notes |
| ent-Kaurene Oxidase (AtKO) | Arabidopsis thaliana | ent-Kaurene | ~2.0 | - | - | Exhibits >10-fold lower affinity (KM 30-50 µM) for alternative labdane-related diterpene substrates. |
| ent-Copalyl Diphosphate Synthase (AtCPS) | Arabidopsis thaliana | GGPP | - | 56 ± 14 | 94 ± 26 | Kinetic data for the essential Mg²⁺ cofactor, showing both activation and substrate inhibition. |
| ent-Copalyl Diphosphate Synthase (PtmT2) | Streptomyces platensis | GGPP | N/A | - | - | Michaelis-Menten kinetics have been determined, but specific values are not detailed. |
Experimental Protocols
This section provides detailed methodologies for the study of kaurane diterpenoid biosynthesis, focusing on enzyme characterization and metabolite analysis.
Protocol for Heterologous Expression and Purification of Diterpene Synthases
This protocol describes the expression of enzymes like CPS and KS in E. coli and their subsequent purification, a common prerequisite for in vitro characterization.
-
Gene Cloning:
-
Amplify the full-length cDNA of the target synthase (e.g., SmCPS or SmKS) using PCR.
-
Clone the PCR product into a suitable expression vector (e.g., pET-28a or pGEX series) containing an N-terminal affinity tag (e.g., 6x-His or GST).
-
Verify the construct by sequencing.
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium (1 L) with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Reduce the temperature to 16-20°C and continue shaking for 16-24 hours to improve protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail).
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.
-
Apply the soluble fraction to a pre-equilibrated Ni-NTA affinity column (for His-tagged proteins).
-
Wash the column with lysis buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the target protein with a high concentration of imidazole (e.g., 250-300 mM).
-
(Optional) Perform a final polishing step using size-exclusion chromatography to obtain a highly pure enzyme preparation.
-
Confirm protein purity and size using SDS-PAGE.
-
Protocol for In Vitro Diterpene Synthase Enzyme Assay
This protocol details the procedure for determining the activity and product profile of a purified CPS or KS enzyme.
-
Reaction Setup:
-
In a glass vial, prepare the reaction mixture containing:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol, 5 mM DTT).
-
Divalent Cation: 10-20 mM MgCl₂.
-
Substrate: 20-50 µM of GGPP (for CPS) or ent-CPP (for KS).
-
Purified Enzyme: 1-5 µg of purified synthase.
-
-
Bring the total reaction volume to 500 µL.
-
-
Reaction Incubation:
-
Incubate the reaction at 30°C for 2-4 hours.
-
For assays involving diphosphate products (like ent-CPP), add a phosphatase (e.g., alkaline phosphatase) and incubate for an additional 1-2 hours to convert the product to its corresponding alcohol (ent-copalol) for easier GC-MS analysis.
-
-
Product Extraction:
-
Stop the reaction and extract the lipophilic products by adding an equal volume of a non-polar solvent like n-hexane or ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a new glass vial. Repeat the extraction 2-3 times.
-
Pool the organic fractions and dry them under a gentle stream of nitrogen.
-
-
Analysis:
-
Resuspend the dried extract in a small volume (50-100 µL) of hexane or ethyl acetate for analysis.
-
Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol for GC-MS Analysis of Kaurane Diterpenoids
GC-MS is the standard method for identifying volatile and semi-volatile compounds like ent-kaurene.
-
Sample Preparation:
-
Ensure the extracted sample is completely dry and resuspended in a volatile solvent (e.g., n-hexane).
-
For acidic compounds like ent-kaurenoic acid, derivatization (e.g., methylation with diazomethane or silylation with BSTFA) is often required to increase volatility and improve chromatographic performance.
-
-
GC-MS Parameters:
-
Injection: Inject 1 µL of the sample into the GC.
-
Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Temperature Program:
-
Initial temperature: 80-120°C, hold for 1-2 min.
-
Ramp: Increase at 10-20°C/min to 280-300°C.
-
Final hold: 5-10 min at the final temperature.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
-
Data Analysis:
-
Identify the product peaks by comparing their retention times and mass spectra with those of authentic standards or by matching the spectra to established libraries (e.g., NIST).
-
Visualization of Workflows and Relationships
Understanding the logical flow of experiments and the regulatory networks is crucial for research. The following diagrams, rendered using DOT language, illustrate these concepts.
Experimental Workflow for Gene Discovery
This diagram outlines a typical workflow for identifying and characterizing new diterpene synthase genes from a non-model organism.
Regulatory Logic: Gibberellin Feedback Inhibition
The biosynthesis of kaurane diterpenoids is tightly linked to the gibberellin (GA) pathway, which includes a well-documented feedback regulation mechanism to maintain hormonal homeostasis.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,16-Kauranetriol is a diterpenoid compound belonging to the kaurane family. Diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of potential signaling pathways based on the activity of structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems and are critical for drug design and development. The following tables summarize the key physicochemical data for this compound. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₃ | [1][2][3][4] |
| Molecular Weight | 322.49 g/mol | [1] |
| Appearance | Powder | |
| Predicted Boiling Point | 456.0 ± 45.0 °C | |
| Predicted Density | 1.15 ± 0.1 g/cm³ |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source |
| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Predicted pKa | 14.80 ± 0.70 |
Experimental Protocols
Accurate determination of physicochemical properties is essential for the characterization of a compound. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used technique for this determination.
Methodology:
-
Sample Preparation: A small amount of the powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.
-
-
Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed container.
-
Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a suitable filter (e.g., a 0.22 µm syringe filter) that does not interact with the compound.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.
Potential Signaling Pathways
While direct experimental evidence for the signaling pathways modulated by this compound is not yet available in the public domain, studies on structurally similar diterpenoids isolated from Pteris cretica and other natural sources suggest a plausible mechanism of action through the activation of Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.
Activation of LXR by diterpenoids has been shown to induce the expression of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1. This leads to an increased efflux of cholesterol from cells, a mechanism that is of significant interest in the context of cardiovascular diseases.
Below is a diagram illustrating the general workflow for investigating the biological activity of a natural product like this compound, from its isolation to the elucidation of its potential mechanism of action.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products Targeting Liver X Receptors or Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-N-Methylsedridine | CAS:41447-15-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Potential Biological Activities of 2,6,16-Kauranetriol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,6,16-Kauranetriol is a member of the ent-kaurane class of diterpenoids, a group of natural products known for a wide array of biological activities. While specific experimental data on this compound is limited in publicly accessible literature, its structural classification suggests a potential for similar pharmacological properties to other well-studied ent-kaurane diterpenoids. This technical guide provides an in-depth overview of the known biological activities of the ent-kaurane diterpenoid family, with the understanding that these may be indicative of the potential activities of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a foundational resource for researchers investigating this compound and its analogs.
Introduction to ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids are a large and structurally diverse class of tetracyclic diterpenoids characterized by the kaurane skeleton.[1][2] They are predominantly isolated from plants of the Isodon, Croton, and Annonaceae families.[3][4][5] This class of compounds has garnered significant scientific interest due to their wide spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, antibacterial, and antitumor effects. The biological activity of ent-kaurane diterpenoids is often attributed to the presence of an α,β-unsaturated ketone moiety in their structure, which can react with nucleophilic groups in biological macromolecules. Given that this compound shares the core ent-kaurane scaffold, it is hypothesized to exhibit similar biological properties.
Potential Biological Activities
Based on the activities of structurally related ent-kaurane diterpenoids, this compound may possess the following biological activities:
Cytotoxic and Anticancer Activity
Numerous ent-kaurane diterpenoids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This activity is often mediated through the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of Representative ent-Kaurane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Amethystoidin A | K562 (human chronic myelogenous leukemia) | 0.22 | |
| Jungermannenone A | HL-60 (human promyelocytic leukemia) | 1.3 | |
| Jungermannenone B | HL-60 (human promyelocytic leukemia) | 5.3 | |
| Jungermannenone D | HL-60 (human promyelocytic leukemia) | 2.7 | |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (human hepatocellular carcinoma) | 27.3 ± 1.9 | |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 (human hepatocellular carcinoma) | 24.7 ± 2.8 | |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (human lung adenocarcinoma) | 30.7 ± 1.7 | |
| ent-7α,14β-dihydroxykaur-16-en-15-one | RAW 264.7 (murine macrophage) | 0.07 | |
| ent-18-acetoxy-7α-hydroxykaur-16-en-5-one | RAW 264.7 (murine macrophage) | 0.42 |
Anti-inflammatory Activity
Ent-kaurane diterpenoids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Table 2: Anti-inflammatory Activity of Representative ent-Kaurane Diterpenoids
| Compound | Assay | Target Cell Line | IC50 (µM) | Reference |
| Xerophilusin A | NO Production Inhibition | RAW 264.7 | 0.60 | |
| Xerophilusin B | NO Production Inhibition | RAW 264.7 | 0.23 | |
| Longikaurin B | NO Production Inhibition | RAW 264.7 | 0.44 | |
| Xerophilusin F | NO Production Inhibition | RAW 264.7 | 0.67 | |
| Xerophilusin A | NF-κB Luciferase Activity | RAW 264.7 | 1.8 | |
| Xerophilusin B | NF-κB Luciferase Activity | RAW 264.7 | 0.7 | |
| Longikaurin B | NF-κB Luciferase Activity | RAW 264.7 | 1.2 | |
| Xerophilusin F | NF-κB Luciferase Activity | RAW 264.7 | 1.6 |
Induction of Apoptosis
A primary mechanism of the anticancer activity of ent-kaurane diterpenoids is the induction of apoptosis, or programmed cell death. This is often characterized by DNA fragmentation, nuclear condensation, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activities of ent-kaurane diterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for cell lysis and caspase activity.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Compare the luminescence of treated samples to that of the untreated control to determine the fold-increase in caspase-3/7 activity.
Anti-inflammatory Assessment: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by the test compound relative to the stimulated control.
Signaling Pathways
The NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes. Ent-kaurane diterpenoids can inhibit this pathway at various points, including the prevention of IκB degradation and the inhibition of NF-κB translocation.
The Apoptotic Pathway
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Ent-kaurane diterpenoids can induce apoptosis by activating these caspase cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Kaurane Diterpenoids from Ferns: Isolation, Bioactivity, and Mechanistic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ferns, ancient vascular plants, represent a rich and often underexplored source of bioactive natural products. Among these, kaurane diterpenoids, a class of tetracyclic compounds, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive literature review of kaurane diterpenoids isolated from various fern species, with a particular focus on compounds of the ent-kaurane configuration. We delve into the structural diversity of these molecules, their reported biological effects with a focus on anticancer properties, detailed experimental protocols for their isolation and characterization, and the molecular signaling pathways through which they exert their effects.
Structural Diversity of Kaurane Diterpenoids in Ferns
Kaurane diterpenoids are characterized by a tetracyclic carbon skeleton. The vast majority of these compounds isolated from ferns belong to the ent-kaurane series, which are enantiomers of the normal kaurane series. These compounds are particularly abundant in the Pteridaceae family, with numerous examples identified in the genus Pteris.[1]
Some of the notable ent-kaurane diterpenoids isolated from ferns include:
-
From Pteris multifida : ent-kaurane-2β,16α-diol and ent-kaur-16-ene-2β,15α-diol have been isolated.[2][3] Additionally, three new ent-kaurane diterpenoids, pterokaurane M1, M2, and M3, have been identified from this species.[4]
-
From Pteris semipinnata : This fern has yielded a series of ent-15-oxokauran-19-oic acid derivatives named pterisolic acids A-F.
-
From Notholaena species : The frond exudates of Notholaena peninsularis and N. pallens have been found to be rich in (-)-kaur-16-ene-19-oic acid.
The structural diversity within this class of compounds arises from variations in oxidation patterns, substitutions, and rearrangements of the kaurane skeleton.
Biological Activities of Fern-Derived Kaurane Diterpenoids
Kaurane diterpenoids from ferns have demonstrated a wide range of biological activities, with cytotoxic and anticancer effects being the most extensively studied.
Cytotoxic and Anticancer Activity
Numerous studies have highlighted the potential of fern-derived ent-kaurane diterpenoids as anticancer agents. Their cytotoxic effects have been evaluated against a variety of cancer cell lines, with promising results. The α-methylene cyclopentanone moiety has been suggested to be a crucial feature for the cytotoxic activity of some of these compounds.
Table 1: Cytotoxic Activities of Kaurane Diterpenoids from Ferns (IC50 values)
| Compound | Fern Species | Cancer Cell Line | IC50 (µM) | Reference |
| Pterokaurane M2 (Multifidoside B) | Pteris multifida | HepG2 | < 10 | |
| Pterokaurane M3 (Multifidoside C) | Pteris multifida | HepG2 | < 10 | |
| Dehydropterosin B | Pteris multifida | PANC-1 | 4.27 - 14.63 | |
| Dehydropterosin B | Pteris multifida | NCI-H446 | 4.27 - 14.63 | |
| Pterosin A | Pteris multifida | PANC-1 | 4.27 - 14.63 | |
| Pterosin A | Pteris multifida | NCI-H446 | 4.27 - 14.63 | |
| Pterosin B | Pteris multifida | PANC-1 | 4.27 - 14.63 | |
| Pterosin B | Pteris multifida | NCI-H446 | 4.27 - 14.63 | |
| ent-kaurane-2β,16α-diol | Pteris multifida | Ehrlich ascites tumor | Moderate cytotoxicity | |
| ent-kaur-16-ene-2β,15α-diol | Pteris multifida | Ehrlich ascites tumor | Moderate cytotoxicity |
Note: This table summarizes a selection of reported IC50 values. The original research should be consulted for detailed experimental conditions.
Experimental Protocols
The isolation and purification of kaurane diterpenoids from ferns typically involve a series of chromatographic techniques. Below are detailed methodologies adapted from the literature.
General Extraction and Isolation Workflow
A general workflow for the extraction and isolation of kaurane diterpenoids from fern material is depicted below.
Detailed Protocol for Isolation from Pteris vittata
The following protocol is a detailed example for the isolation of compounds from Pteris vittata, which can be adapted for other fern species.
1. Extraction:
-
The whole plant material (7.0 kg) is extracted with methanol three times at room temperature.
-
The solvent is removed under vacuum to yield a concentrated extract.
-
The concentrated extract is then successively partitioned with petroleum ether, ethyl acetate, and n-butanol.
2. Column Chromatography of the Ethyl Acetate Extract:
-
The ethyl acetate extract (80 g) is subjected to silica gel column chromatography (100–200 mesh).
-
A gradient elution is performed with hexane-ethyl acetate (EtOAc) mixtures, starting from a ratio of 50:1 and gradually increasing the polarity to 1:1, to yield several fractions.
3. Further Purification of Fractions:
-
Fraction 2 (12 g): This fraction is further chromatographed on a silica gel column (200–300 mesh) with a hexane-acetone gradient (100:1 to 10:1) to afford specific compounds.
-
Fraction 3 (8 g): This fraction is repeatedly subjected to silica gel column chromatography with a hexane-acetone eluent (100:5). Final purification is achieved using a Sephadex LH-20 column with a chloroform-methanol (CHCl₃-MeOH) eluent (1:1).
-
Fraction 5 (2 g): This fraction is purified by silica gel column chromatography using a CHCl₃-MeOH eluent (95:5).
-
Fraction 6 (5 g): This fraction is subjected to silica gel column chromatography with a CHCl₃-MeOH eluent (10:1) to isolate the final compounds.
Isolation of Diterpenes from Pteris multifida
A study on Pteris multifida reported the isolation of two cytotoxic diterpenes using repeated column chromatography on silica gel and silica gel impregnated with silver nitrate. This indicates that argentation chromatography can be a useful technique for separating closely related diterpenes, particularly those with differing degrees of unsaturation.
Signaling Pathways Modulated by Kaurane Diterpenoids
The anticancer effects of kaurane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate the putative mechanisms of action for this class of compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Kaurane diterpenoids have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a key role in inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. Kaurane diterpenoids can suppress this pathway, thereby promoting apoptosis in cancer cells.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some natural products are known to inhibit this pathway. While direct inhibition of the VEGF pathway by fern-derived kaurane diterpenoids is an area requiring more research, a hypothetical inhibitory action is depicted below as a potential mechanism for their anti-tumor effects.
Conclusion and Future Perspectives
Kaurane diterpenoids isolated from ferns represent a promising class of natural products with significant therapeutic potential, particularly in the field of oncology. The structural diversity of these compounds, coupled with their potent biological activities, makes them attractive lead structures for drug discovery and development.
Future research should focus on:
-
Comprehensive Screening: A broader range of fern species should be phytochemically investigated to discover novel kaurane diterpenoids.
-
Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds is crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs and derivatives will help in identifying the key structural features responsible for their biological activity, potentially leading to the development of more potent and selective drug candidates.
-
In Vivo Studies: More extensive in vivo studies are needed to validate the preclinical anticancer efficacy and to assess the pharmacokinetic and safety profiles of these compounds.
This in-depth guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of kaurane diterpenoids from ferns. The continued exploration of these fascinating natural products holds great promise for the discovery of new and effective therapeutic agents.
References
- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Two Cytotoxic Diterpenes from the Fern Pteris multifida [periodicos.capes.gov.br]
- 3. research.rug.nl [research.rug.nl]
- 4. Cytotoxic diterpenoids and sesquiterpenoids from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Pteris cretica Containing Kauranetriols: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pteris cretica, commonly known as the Cretan brake fern, is a perennial evergreen pteridophyte belonging to the Pteridaceae family. Distributed across tropical and subtropical regions, this fern has a rich history of use in traditional medicine systems, particularly in Chinese Traditional Medicine. Ethnobotanical records indicate its application as an antipyretic, antidote, and for the treatment of burns, microbial infections, and wounds. Phytochemical investigations have revealed that Pteris cretica is a rich source of various bioactive compounds, including flavonoids, sesquiterpenoids, and notably, ent-kaurane diterpenoids. Among these, kauranetriols and other hydroxylated kaurane derivatives have garnered significant interest for their potential therapeutic properties, including hepatoprotective and lipid-lowering effects.
This technical guide provides an in-depth overview of the ethnobotanical uses of Pteris cretica, focusing on the kaurane diterpenoids it contains. It is designed for researchers, scientists, and drug development professionals, offering a compilation of quantitative ethnobotanical data, detailed experimental protocols for isolation and bioactivity assessment, and visualizations of relevant biological pathways.
Ethnobotanical Significance of Pteris cretica
The traditional use of Pteris cretica is well-documented in various cultures, primarily for its medicinal properties. In Chinese traditional medicine, the rhizome and aerial parts are utilized for their antipyretic and antidotal properties, as well as for treating burns.[1] Modern ethnobotanical studies have quantified the use of this plant in different communities, providing valuable data for drug discovery and development.
Quantitative Ethnobotanical Data
Quantitative ethnobotany provides a measure of the relative importance of a particular plant species within a community. Two commonly used indices are the Use Value (UV) and the Relative Frequency of Citation (RFC). The UV demonstrates the relative importance of a plant based on the number of uses reported, while the RFC indicates the percentage of informants who mention the use of a particular plant.
| Plant Species | Location of Study | Use Value (UV) | Relative Frequency of Citation (RFC) | Reported Traditional Uses |
| Pteris cretica L. | Bara Gali, Abbottabad, Pakistan | 0.48 | 0.43 | Not specified in detail in the provided abstract. |
| Pteris cretica L. subsp. cretica | Khyber Pakhtunkhwa, Pakistan | 0.5 | 0.3 | Leaf poultice for skin disorders, swelling, irritation, and inflammation. |
This table summarizes the available quantitative ethnobotanical data for Pteris cretica from the cited studies.
Kaurane Diterpenoids in Pteris cretica
Phytochemical analysis of Pteris cretica has led to the isolation and characterization of several ent-kaurane diterpenoids, which are considered chemical markers for the Pteridaceae family.[1] These compounds often feature hydroxylation at various positions, leading to a diverse array of structures, including kauranetriols.
Notable Kaurane-Type Diterpenoids
Recent research has identified specific kaurane-type diterpenoids from Pteris cretica with significant biological activities:
-
Ptercresions A, B, and C: These are newly identified terpenes from Pteris cretica. Ptercresions B and C have demonstrated significant hepatoprotective effects in paracetamol-induced L02 cell injury models.
-
A New ent-kaurane diterpenoid (unnamed in the abstract): This compound, along with others, was isolated from the aerial parts of Pteris cretica and showed potent lipid-lowering activity in 3T3-L1 adipocytes.
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of kaurane diterpenoids from Pteris cretica, based on established scientific literature.
Bioassay-Guided Isolation of Kaurane Diterpenoids
Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from a natural source by systematically testing fractions for biological activity.
Protocol:
-
Extraction:
-
Air-dry the whole plant material of Pteris cretica.
-
Grind the dried plant material into a coarse powder.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol. This can be done using maceration or a Soxhlet apparatus.
-
Concentrate each extract in vacuo to obtain the respective crude extracts.
-
-
Preliminary Bioassay Screening:
-
Screen all crude extracts for the desired biological activity (e.g., hepatoprotective, lipid-lowering).
-
Select the most active extract for further fractionation. For instance, the chloroform extract has been reported to be highly active in some studies.
-
-
Fractionation of the Active Extract:
-
Subject the active crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with another solvent (e.g., ethyl acetate or chloroform).
-
Collect the eluates as fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
-
Bioassay of Fractions:
-
Test each pooled fraction for the target biological activity.
-
Identify the most active fraction(s).
-
-
Purification of Active Compounds:
-
Further purify the active fraction(s) using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase or normal-phase).
-
Use isocratic or gradient elution with appropriate solvent systems to isolate pure compounds.
-
-
Structure Elucidation:
-
Determine the chemical structure of the isolated pure compounds using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
-
-
Hepatoprotective Activity Assay: Paracetamol-Induced L02 Cell Injury Model
This in vitro assay is used to evaluate the ability of a compound to protect liver cells from damage induced by a known hepatotoxin, paracetamol (acetaminophen).
Protocol:
-
Cell Culture:
-
Culture human normal liver cells (L02) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Viability Assay (MTT Assay):
-
Seed L02 cells in 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., Ptercresions B and C) for a specified period (e.g., 2 hours). Include a positive control (e.g., Silymarin) and a vehicle control (e.g., DMSO).
-
Induce hepatotoxicity by adding a toxic concentration of paracetamol (e.g., 5-10 mM) to the wells (except for the control group) and incubate for a further 24-48 hours.
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Lipid-Lowering Activity Assay in 3T3-L1 Adipocytes
This assay assesses the potential of compounds to reduce lipid accumulation in fat cells.
Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation into adipocytes by treating confluent cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) for several days.
-
-
Treatment with Test Compounds:
-
Treat the differentiated adipocytes with various concentrations of the kaurane diterpenoids for 24-48 hours. Include a positive control (e.g., Berberine) and a vehicle control.
-
-
Oil Red O Staining:
-
After treatment, wash the cells with PBS and fix with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove unbound dye.
-
Elute the stained lipid droplets with isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. A decrease in absorbance indicates a reduction in lipid accumulation.
-
Signaling Pathways Modulated by Kaurane Diterpenoids
Kaurane diterpenoids from Pteris cretica and other sources have been shown to exert their biological effects by modulating various cellular signaling pathways.
Liver X Receptor (LXR) Activation
Certain pterosin sesquiterpenoids and a new ent-kaurane diterpenoid from Pteris cretica have been found to activate Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.
Signaling Pathway:
-
The kaurane diterpenoid enters the cell and binds to the LXR/RXR heterodimer in the nucleus.
-
This binding induces a conformational change in the LXR receptor, leading to the recruitment of coactivator proteins.
-
The activated complex then binds to LXR response elements (LXREs) in the promoter regions of target genes.
-
This leads to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid metabolism, ultimately resulting in a lipid-lowering effect.
Potential Hepatoprotective Signaling Pathways
While the specific signaling pathways for the hepatoprotective effects of Ptercresions from Pteris cretica are yet to be fully elucidated, other kaurane diterpenoids have been shown to exert hepatoprotective and other cytoprotective effects through pathways such as:
-
Akt/mTOR Pathway: Some kaurane diterpenoids modulate the Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and apoptosis.
-
AMPK Pathway: Activation of AMP-activated protein kinase (AMPK) can have protective effects in the liver by regulating energy metabolism and reducing oxidative stress.
-
Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 by phytochemicals can upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
Further research is needed to determine the precise mechanisms by which kauranetriols from Pteris cretica confer their hepatoprotective effects.
Conclusion and Future Directions
Pteris cretica is a valuable resource in traditional medicine with scientifically validated bioactive constituents. The kaurane diterpenoids, including kauranetriols, present in this fern demonstrate promising hepatoprotective and lipid-lowering activities. The information and protocols provided in this technical guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of these natural compounds.
Future research should focus on:
-
The isolation and characterization of additional kaurane diterpenoids from Pteris cretica.
-
A thorough elucidation of the specific signaling pathways involved in the hepatoprotective effects of Ptercresions.
-
In vivo studies to validate the efficacy and safety of these compounds.
-
Preclinical and clinical development of promising candidates for the treatment of liver diseases and metabolic disorders.
By bridging the gap between traditional knowledge and modern scientific investigation, the therapeutic potential of Pteris cretica and its kauranetriols can be fully realized.
References
In Silico Prediction of 2,6,16-Kauranetriol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaurane diterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory and anticancer effects. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of a specific member of this family, 2,6,16-Kauranetriol. In the absence of direct experimental data for this compound, this document presents a hypothetical, yet scientifically grounded, workflow. This guide details methodologies for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing a framework for the virtual screening and initial assessment of this compound as a potential therapeutic agent. All quantitative data from related compounds are summarized for comparative analysis, and key experimental and logical workflows are visualized using diagrams.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a tetracyclic diterpenoid belonging to the kaurane family. While the bioactivities of many kaurane diterpenoids have been explored, this compound itself remains largely uncharacterized. Computational, or in silico, methods provide a powerful and resource-efficient means to predict the biological activities of such novel compounds, accelerating the early stages of drug discovery.[1][2] These methods allow for the rapid screening of potential interactions with biological targets and the assessment of drug-like properties, thereby prioritizing candidates for further experimental validation.
This guide will focus on two primary areas of predicted bioactivity for this compound, based on the known therapeutic potential of structurally similar kaurane diterpenoids: anti-inflammatory and anticancer activities.
Predicted Bioactivities and Potential Molecular Targets
Based on extensive research into the kaurane diterpenoid class, this compound is hypothesized to exhibit both anti-inflammatory and anticancer properties. The molecular targets for these activities are likely to be key proteins involved in inflammatory and oncogenic signaling pathways.
Predicted Anti-Inflammatory Activity
Kaurane diterpenoids are known to modulate inflammatory responses primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and JAK-STAT (Janus kinase-signal transducer and activator of transcription) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.
Potential Anti-Inflammatory Targets:
-
NF-κB (p50/p65 heterodimer): A key transcription factor that regulates the expression of pro-inflammatory genes.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces high levels of nitric oxide, a pro-inflammatory molecule.
-
Janus Kinase 2 (JAK2): A tyrosine kinase that initiates the JAK-STAT signaling pathway upon cytokine receptor activation.
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that, upon activation by JAKs, promotes the expression of genes involved in inflammation and cell proliferation.
Predicted Anticancer Activity
The anticancer effects of kaurane diterpenoids are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Potential Anticancer Targets:
-
PI3K (Phosphoinositide 3-kinase): A lipid kinase that plays a central role in cell growth, proliferation, and survival.
-
Akt1 (Protein Kinase B): A serine/threonine kinase that is a key downstream effector of PI3K signaling.
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that regulates cell growth, proliferation, and metabolism.
-
Bcl-2 (B-cell lymphoma 2): An anti-apoptotic protein that is often overexpressed in cancer cells.
-
Bax (Bcl-2-associated X protein): A pro-apoptotic protein that is a member of the Bcl-2 family.
-
Caspase-3: A key executioner caspase in the apoptotic pathway.
In Silico Experimental Protocols
This section details the proposed computational methodologies for predicting the bioactivity of this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand (this compound) with a protein target.
Protocol for Molecular Docking:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it using a molecular modeling software (e.g., Avogadro, ChemDraw) and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Save the structure in a PDBQT format, which includes atomic charges and atom type definitions.
-
-
Protein Target Preparation:
-
Download the 3D crystal structures of the selected protein targets from the Protein Data Bank (PDB). (See Table 1 for a list of suggested PDB IDs).
-
Prepare the protein for docking using software such as AutoDockTools. This involves removing water molecules and co-crystalized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
Save the prepared protein structure in PDBQT format.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the target protein. The location of the active site can be determined from the position of the co-crystalized ligand in the PDB structure or through literature review.
-
The grid box dimensions should be large enough to allow for the free rotation and translation of the ligand.
-
-
Docking Simulation:
-
Perform the docking simulation using a program such as AutoDock Vina. The program will explore different conformations of the ligand within the grid box and calculate the binding energy for each conformation.
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.
-
-
Analysis of Results:
-
Analyze the docking results to identify the binding pose with the lowest binding energy (highest affinity).
-
Visualize the protein-ligand complex to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Table 1: Potential Protein Targets for Molecular Docking of this compound
| Predicted Activity | Protein Target | PDB ID |
| Anti-inflammatory | NF-κB (p50/p65) | 1VKX[3] |
| COX-2 | 5IKR[4][5] | |
| iNOS | Not readily available (homology model may be required) | |
| JAK2 | 3KRR | |
| STAT3 | 6NJS | |
| Anticancer | PI3Kα | 5JHB |
| Akt1 | 3O96 | |
| mTOR | 4JSV | |
| Bcl-2 | 1G5M | |
| Bax | 1F16 | |
| Caspase-3 | 1QX3 |
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound. These in silico models predict the pharmacokinetic and toxicological properties of a molecule.
Protocol for ADMET Prediction:
-
Input Molecular Structure:
-
Provide the 2D structure of this compound in a suitable format (e.g., SMILES string) to an online ADMET prediction server or standalone software (e.g., SwissADME, pkCSM, ADMETlab).
-
-
Property Calculation:
-
The software will calculate a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Total clearance, renal OCT2 substrate.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
-
Analysis of Drug-Likeness:
-
Evaluate the predicted ADMET properties against established rules for drug-likeness, such as Lipinski's Rule of Five.
-
This analysis helps to identify potential liabilities of the compound that may hinder its development as a drug.
-
Representative Quantitative Data
While no specific bioactivity data exists for this compound, the following tables summarize the reported in vitro activities of other kaurane diterpenoids to provide a comparative context.
Table 2: Representative Anti-inflammatory Activity of Kaurane Diterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Kaurenoic acid derivative | NO production inhibition in LPS-stimulated RAW 264.7 cells | 2-10 | |
| Isodon serra diterpenoid 1 | NO production inhibition in LPS-stimulated BV-2 cells | 15.6 | |
| Isodon serra diterpenoid 9 | NO production inhibition in LPS-stimulated BV-2 cells | 7.3 | |
| Noueinsiancin F | NO production inhibition in LPS-stimulated RAW 264.7 cells | Significant at 2.5, 5.0, 10.0 | |
| Noueinsiancin G | NO production inhibition in LPS-stimulated RAW 264.7 cells | Significant at 2.5, 5.0, 10.0 |
Table 3: Representative Anticancer Activity of Kaurane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Atractyligenin derivative 24 | HCT116 (Colon) | 5.35 | |
| Atractyligenin derivative 25 | HCT116 (Colon) | 5.50 | |
| Adenanthin | HepG2 (Liver) | 2.31 | |
| Weisiensin B | HepG2 (Liver) | 3.24 | |
| Oridonin derivative | Molt4 (Leukemia) | 5.00 | |
| Annonaceae diterpenoid 3 | HepG2 (Liver) | 85.2 |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and biological pathways discussed in this guide.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By leveraging computational tools for target identification, molecular docking, and ADMET prediction, researchers can efficiently generate hypotheses about the therapeutic potential of this and other uncharacterized natural products. The outlined protocols and representative data offer a starting point for virtual screening efforts, which can guide and prioritize subsequent experimental validation. The predicted anti-inflammatory and anticancer activities of this compound, based on the known properties of the kaurane diterpenoid class, make it a promising candidate for further investigation in drug discovery programs.
References
- 1. Caspase-3/Sandbox - Proteopedia, life in 3D [proteopedia.org]
- 2. AKT1 - Wikipedia [en.wikipedia.org]
- 3. NIH 3D - CRYSTAL STRUCTURE OF THE NFKB P50/P65 HETERODIMER COMPLEXED TO THE IMMUNOGLOBULIN KB DNA [3d.nih.gov]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Kaurane Diterpenoids from Pteris cretica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of kaurane diterpenoids from the fern Pteris cretica. The methodologies cover conventional solvent extraction, as well as modern ultrasound-assisted and microwave-assisted techniques. The information is intended to guide researchers in the efficient isolation of these bioactive compounds for further study and development.
Introduction
Pteris cretica L., a member of the Pteridaceae family, is a perennial evergreen herb found in tropical and subtropical regions.[1] Phytochemical investigations have revealed the presence of various secondary metabolites, including sesquiterpenoids and diterpenes.[2] Notably, several studies have confirmed the isolation of ent-kaurane diterpenoids from Pteris species, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] This document outlines detailed protocols for the extraction and isolation of these promising compounds.
Data Presentation: Extraction Parameters
The following table summarizes key parameters from various extraction protocols. While specific yield data for kaurane diterpenoids from Pteris cretica is limited in the literature, the provided data from Pteris species and for related compounds offers a valuable baseline for experimental design.
| Plant Species | Target Compound Class | Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature | Time | Yield | Reference |
| Pteris cretica L. | Total Flavonoids | Ultrasound-Assisted Extraction (UAE) | 56.74% Ethanol | 1:33.69 g/mL | 74.27°C | 45.94 min | 4.71 ± 0.04% | |
| Pteris cretica L. | Total Flavonoids | Heat Reflux Extraction (HRE) | 57% Ethanol | 1:34 g/mL | 75°C | 3 x 2 h | Lower than UAE | |
| Pteris semipinnata | Crude Extract | Percolation | 95% Ethanol | Not specified | Not specified | Not specified | 5.2% (354g from 6.8kg) | |
| Pyrrosia piloselloides (fern) | Phenolic Compounds | Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 1:10 g/mL | 40°C | 45 min | 12.97% | |
| Abelmoschus sagittifolius | Terpenoids | Ultrasound-Assisted Extraction (UAE) | NADES | 1:40 g/mL | 30°C | 5 min | 69 ± 2 mg UA/g dw | |
| Abelmoschus sagittifolius | Terpenoids | Microwave-Assisted Extraction (MAE) | NADES | 1:50 g/mL | Not specified (400W) | 2 min | 90 ± 1 mg UA/g dw |
Experimental Protocols
Conventional Solvent Extraction Protocol (Percolation Method)
This protocol is adapted from a method used for the extraction of diterpenoids from a closely related species, Pteris semipinnata.
a. Plant Material Preparation:
-
Collect the aerial parts of Pteris cretica.
-
Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder.
b. Extraction:
-
Pack the powdered plant material (e.g., 6.8 kg) into a percolator.
-
Macerate the powder with 95% ethanol and allow it to stand for 24 hours.
-
Begin percolation with 95% ethanol, collecting the extract until the eluent is colorless.
-
Combine all the collected extracts.
c. Solvent Removal and Fractionation:
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue (e.g., 354 g).
-
Suspend the crude extract in water (e.g., 3 L) and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol.
-
Concentrate each fraction to dryness to yield the respective extracts for further isolation.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on an optimized method for the extraction of phytochemicals from Pteris cretica and other plants, adapted for kaurane diterpenoids.
a. Plant Material Preparation:
-
Prepare the dried, powdered aerial parts of Pteris cretica as described in the conventional protocol.
b. Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 50-60% aqueous ethanol) at an optimized solid-to-liquid ratio (e.g., 1:34 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction parameters:
-
Temperature: ~75°C
-
Time: ~45 minutes
-
Ultrasonic Power and Frequency: Dependent on the equipment (e.g., 40 kHz, 600W).
-
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction on the residue for exhaustive recovery of compounds.
c. Post-Extraction Processing:
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can then be subjected to liquid-liquid fractionation as described in the conventional method.
Microwave-Assisted Extraction (MAE) Protocol (General)
This is a general protocol based on MAE principles for terpenoid extraction from plant materials.
a. Plant Material Preparation:
-
Use dried, powdered aerial parts of Pteris cretica.
b. Extraction:
-
Place a known amount of the powdered sample into a microwave-compatible extraction vessel.
-
Add the extraction solvent (e.g., ethanol) at a high solid-to-liquid ratio (e.g., 1:50 g/mL).
-
Secure the vessel in the microwave extractor.
-
Set the MAE parameters:
-
Microwave Power: e.g., 400 W
-
Extraction Time: A short duration, typically 2-5 minutes.
-
Temperature: Monitor and control to avoid degradation of thermolabile compounds.
-
-
After extraction, allow the vessel to cool before filtering the contents.
c. Post-Extraction Processing:
-
Concentrate the filtrate using a rotary evaporator.
-
Proceed with fractionation as previously described.
Isolation and Purification
Following extraction and fractionation, the fraction containing the kaurane diterpenoids (typically the less polar fractions such as dichloromethane and ethyl acetate) can be subjected to various chromatographic techniques for the isolation of pure compounds. These methods include:
-
Column Chromatography: Using silica gel or reversed-phase C18 as the stationary phase with a gradient elution of solvents (e.g., hexane-ethyl acetate or methanol-water).
-
Preparative Thin-Layer Chromatography (pTLC): For the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be employed for the final purification of the isolated diterpenoids.
Visualizations
Experimental Workflow for Kaurane Diterpenoid Extraction
Caption: General workflow for the extraction and isolation of kaurane diterpenoids.
Signaling Pathway (Placeholder for Bioactivity)
While the focus of this document is on extraction, kaurane diterpenoids are often investigated for their biological activities. For instance, some inhibit inflammatory pathways like the NF-κB signaling cascade. A generalized diagram for such a pathway is provided below for context.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Extraction of Dragon Scale Ferns (Pyrrosia piloselloides) With Ultrasound – Assisted Extraction Method - EUDL [eudl.eu]
Application Note: Isolation and Purification of 2,6,16-Kauranetriol Using Chromatographic Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6,16-Kauranetriol is a kaurane-type diterpenoid, a class of natural products known for a variety of biological activities, including potential anticancer and anti-inflammatory properties. The isolation and purification of these compounds from their natural sources, such as the fern Pteris cretica, is a critical step for further pharmacological investigation and drug development. This application note provides a detailed protocol for the isolation and purification of this compound using a combination of solid-phase extraction and multi-step chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).
Experimental Protocols
1. Extraction of Total Diterpenoids from Pteris cretica
This protocol outlines the initial extraction of the crude diterpenoid mixture from the dried aerial parts of Pteris cretica.
-
Materials:
-
Dried and powdered aerial parts of Pteris cretica (1 kg)
-
70% (v/v) aqueous ethanol (10 L)
-
Rotary evaporator
-
Large glass beakers and filtration apparatus
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Separatory funnel
-
-
Procedure:
-
The dried and powdered plant material (1 kg) is extracted with 70% aqueous ethanol (10 L) at room temperature for 48 hours with occasional stirring.[1]
-
The extract is filtered, and the plant material is re-extracted under the same conditions to ensure exhaustive extraction.
-
The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude residue.[1]
-
The crude residue is suspended in deionized water and sequentially partitioned in a separatory funnel with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which is expected to be enriched with diterpenoids, is collected and concentrated to dryness. This fraction will be used for further chromatographic purification.
-
2. Isolation of this compound using Silica Gel Column Chromatography
This protocol describes the initial fractionation of the ethyl acetate extract to isolate a fraction enriched with this compound.
-
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column (5 cm diameter, 60 cm length)
-
Concentrated ethyl acetate extract
-
Hexane, Chloroform (CHCl₃), and Methanol (MeOH) (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank
-
UV lamp for visualization
-
-
Procedure:
-
A slurry of silica gel in hexane is prepared and packed into the glass column.
-
The concentrated ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
The column is eluted with a stepwise gradient of increasing polarity using solvent mixtures of Hexane:Chloroform and Chloroform:Methanol.
-
Fractions of 50 mL are collected and monitored by TLC. The TLC plates are developed in a Chloroform:Methanol (9:1) solvent system and visualized under a UV lamp after spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Fractions showing a prominent spot corresponding to the expected polarity of a trihydroxylated diterpenoid are combined and concentrated.
-
3. Purification of this compound by Preparative HPLC
This protocol details the final purification of this compound to high purity using a preparative reverse-phase HPLC system.
-
Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Enriched fraction from silica gel chromatography
-
Acetonitrile (ACN) and Water (H₂O) (both HPLC grade)
-
0.1% Formic acid (optional, for improved peak shape)
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
The enriched fraction is dissolved in a minimal amount of methanol and filtered through a 0.45 µm syringe filter.
-
The preparative C18 column is equilibrated with the initial mobile phase conditions.
-
The sample is injected onto the column, and the separation is performed using a linear gradient of acetonitrile in water.
-
The eluent is monitored by a UV detector (e.g., at 210 nm), and fractions corresponding to the target peak are collected using an automated fraction collector.
-
The collected fractions are analyzed for purity by analytical HPLC. Fractions with the desired purity are pooled and the solvent is removed under reduced pressure to yield pure this compound.
-
Data Presentation
Table 1: Chromatographic Conditions for the Purification of this compound
| Parameter | Silica Gel Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18, 5 µm, 250 x 20 mm |
| Mobile Phase | Stepwise gradient of Hexane:CHCl₃ and CHCl₃:MeOH | Linear gradient of Acetonitrile in Water |
| Elution Gradient | 100% Hexane -> 100% CHCl₃ -> CHCl₃:MeOH (99:1 to 90:10) | 30% ACN to 80% ACN over 40 min |
| Flow Rate | Gravity flow | 15 mL/min |
| Detection | TLC with anisaldehyde-sulfuric acid stain | UV at 210 nm |
| Fraction Size | 50 mL | Peak-based collection |
Table 2: Purity and Yield of this compound at Different Purification Stages
| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) |
| Crude EtOAc Extract | 15.0 | - | ~5% (estimated) |
| Silica Gel Fraction | 1.2 | 150 | ~60% |
| Preparative HPLC | 150 mg | 85 | >98% |
Visualization of Experimental Workflow and Biological Pathway
Caption: Experimental workflow for the isolation of this compound.
Caption: Putative signaling pathway of this compound in cancer cells.
References
Application Note: A Validated HPLC-MS/MS Method for the Quantification of 2,6,16-Kauranetriol in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2,6,16-Kauranetriol in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and other research applications requiring the quantification of this compound.
Introduction
This compound is a diterpenoid compound of interest for its potential pharmacological activities. To facilitate research into its pharmacokinetics and metabolism, a reliable and sensitive analytical method for its quantification in biological matrices is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this application. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): (A suitable kaurane-type diterpenoid with similar chromatographic and mass spectrometric behavior, e.g., Steviol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 40% B to 95% B in 5 min, hold at 95% B for 2 min, return to 40% B in 0.1 min, and re-equilibrate for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 321.2 | 275.2 | 30 | 15 |
| This compound (Confirming) | 321.2 | 303.2 | 30 | 10 |
| Internal Standard (Steviol) | 317.2 | 271.2 | 35 | 20 |
Note: The precursor ion for this compound in negative mode is proposed as the deprotonated molecule [M-H]⁻. The product ions are hypothesized based on the expected fragmentation of the kaurane skeleton, such as the loss of a methyl group and water, or retro-Diels-Alder fragmentation.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (40% Acetonitrile in water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Method Validation
The method was validated according to standard bioanalytical method validation guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Results and Discussion
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-500 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The LOD and LOQ were determined to be 0.5 ng/mL and 1 ng/mL, respectively.
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing replicate quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5 | 6.8 | 102.5 | 8.2 | 98.7 |
| Medium | 50 | 4.5 | 97.8 | 6.1 | 101.2 |
| High | 400 | 3.1 | 101.3 | 4.9 | 99.5 |
Signaling Pathway and Experimental Logic
The overall logic of the analytical method is to isolate the analyte of interest from the complex biological matrix, separate it from other components, and then detect and quantify it with high specificity and sensitivity.
Conclusion
The developed and validated HPLC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic and other research studies.
Application Notes and Protocols for In Vitro Bioassays of 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,16-Kauranetriol is a member of the kaurane-type diterpenoid class of natural compounds. Diterpenoids of the kaurane class have been isolated from various plant species and have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3][4] This document provides detailed protocols for in vitro bioassays to characterize the cytotoxic and anti-inflammatory potential of this compound. The provided methodologies are based on established assays for similar natural products and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Hypothetical Bioactivity of this compound
The following tables summarize hypothetical quantitative data for the bioactivity of this compound based on activities reported for similar kaurane diterpenes.[5] These tables are intended to provide a framework for data presentation.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 35.2 ± 2.5 |
| HepG2 | Hepatocellular Carcinoma | 28.9 ± 3.1 |
| MCF-7 | Breast Adenocarcinoma | 42.1 ± 4.3 |
| SW480 | Colon Adenocarcinoma | 55.8 ± 5.9 |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Assay | Endpoint | Hypothetical IC50 (µM) |
| Griess Assay | Nitric Oxide (NO) Production | 18.7 ± 2.1 |
| ELISA | TNF-α Secretion | 22.4 ± 3.0 |
| ELISA | IL-6 Secretion | 25.9 ± 2.8 |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7, SW480)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Anti-inflammatory Activity Assays
These protocols are designed to assess the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
DMEM, FBS, Penicillin-Streptomycin, PBS, 96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Materials:
-
Supernatants from the NO production assay
-
Mouse TNF-α and IL-6 ELISA kits
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific mouse TNF-α and IL-6 ELISA kits.
-
Sample Addition: Use the cell culture supernatants collected from the anti-inflammatory assay.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves. Determine the percentage of cytokine inhibition for each concentration of this compound.
Signaling Pathway Analysis
Kaurane diterpenes have been reported to exert their biological effects through various signaling pathways. The following diagrams illustrate potential pathways that could be investigated for this compound.
Apoptosis Induction Pathway
Many kaurane diterpenes induce apoptosis in cancer cells. This often involves the intrinsic (mitochondrial) pathway.
Anti-inflammatory NF-κB Signaling Pathway
The anti-inflammatory effects of kaurane diterpenes are often mediated by the inhibition of the NF-κB signaling pathway.
References
- 1. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Effects of 2,6,16-Kauranetriol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6,16-Kauranetriol is a diterpenoid compound of interest for its potential therapeutic properties. This document provides detailed application notes and protocols for conducting cell-based assays to investigate its anti-inflammatory effects. The methodologies described herein focus on utilizing lipopolysaccharide (LPS)-stimulated macrophage cell lines, a widely accepted in vitro model for studying inflammation. These assays are designed to quantify the inhibition of key pro-inflammatory mediators and to elucidate the potential mechanisms of action of this compound, including its effects on the NF-κB and MAPK signaling pathways. While specific data on this compound is limited, the protocols are based on established methods for evaluating similar natural products, such as the related diterpene kaurenol.[1]
I. Key Cell-Based Assays for Anti-inflammatory Activity
A common and effective method to screen for anti-inflammatory activity in vitro is to use macrophage cell lines, such as RAW 264.7 or J774A.1, stimulated with LPS.[2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a robust inflammatory response.[5] The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of key pro-inflammatory mediators.
1. Nitric Oxide (NO) Production Assay:
-
Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory activity of a test compound can be determined by measuring the reduction of NO in the culture supernatant.
-
Method: The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
2. Pro-inflammatory Cytokine Production Assays (TNF-α and IL-6):
-
Principle: LPS stimulation of macrophages triggers the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a crucial role in orchestrating the inflammatory response. The inhibitory effect of this compound on the production of these cytokines is a key indicator of its anti-inflammatory potential.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of TNF-α and IL-6 in cell culture supernatants.
3. Prostaglandin E2 (PGE2) Production Assay:
-
Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced during inflammation and is responsible for the production of prostaglandins, including PGE2, which are potent inflammatory mediators. Inhibition of PGE2 production is a hallmark of many anti-inflammatory drugs.
-
Method: Competitive ELISA kits are commercially available for the accurate measurement of PGE2 levels in cell culture media.
II. Experimental Protocols
Protocol 1: General Cell Culture and LPS Stimulation
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for cytokine and protein expression analysis) at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 16-24 hours. Include a vehicle control (DMSO) and an unstimulated control group.
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
After the 24-hour incubation period with this compound and LPS, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
Materials:
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 4: Cytokine (TNF-α and IL-6) and PGE2 Measurement (ELISA)
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and PGE2
-
Wash buffer
-
Detection antibody
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash and add the enzyme conjugate.
-
Wash and add the substrate solution, then stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine/PGE2 concentrations from the standard curve.
III. Data Presentation
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 |
| LPS (1 µg/mL) | |
| This compound (X µM) + LPS | |
| This compound (Y µM) + LPS | |
| This compound (Z µM) + LPS |
Table 2: Effect of this compound on NO, TNF-α, IL-6, and PGE2 Production
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control | ||||
| LPS (1 µg/mL) | ||||
| This compound (X µM) + LPS | ||||
| This compound (Y µM) + LPS | ||||
| This compound (Z µM) + LPS |
IV. Elucidation of Mechanism of Action
To understand how this compound exerts its anti-inflammatory effects, it is important to investigate its impact on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Protocol 5: Western Blot Analysis for NF-κB Pathway Proteins
Procedure:
-
After treatment with this compound and/or LPS, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, and p65.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualize the protein bands using a chemiluminescence detection system.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are also key regulators of the inflammatory response. Their activation by LPS leads to the downstream activation of transcription factors that control the expression of inflammatory mediators. A related kaurane diterpene has been shown to modulate the JNK signaling pathway.
Protocol 6: Western Blot Analysis for MAPK Pathway Proteins
Procedure:
-
Follow the same general procedure as for the NF-κB Western blot.
-
Use primary antibodies against phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK.
Conclusion: The protocols and application notes provided here offer a comprehensive framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its impact on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These foundational studies are essential for guiding further preclinical development of this and other novel anti-inflammatory compounds.
References
- 1. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Development of Analytical Standards for 2,6,16-Kauranetriol
Abstract
This application note outlines a comprehensive protocol for the development of a qualified analytical standard for 2,6,16-Kauranetriol, a kaurane diterpenoid of interest in natural product research and drug development. Due to the limited availability of detailed analytical methodologies for this specific compound, this document provides a generalized yet detailed workflow. This includes isolation from a hypothetical plant source, purification via multi-step chromatography, and characterization and quantification using modern analytical techniques. The described methods are based on established procedures for the analysis of related kaurane diterpenoids and are intended to serve as a foundational guide for researchers.
Introduction
This compound is a tetracyclic diterpene belonging to the kaurane family.[1] Compounds of this class have been isolated from various plant species and have demonstrated a wide range of biological activities, making them attractive targets for pharmaceutical research.[1] The development of a reliable analytical standard is a critical prerequisite for the accurate quantification of this compound in biological matrices, herbal extracts, and formulated products. This document provides a robust methodology for the isolation, purification, and characterization of this compound to establish a well-characterized analytical standard.
Materials and Methods
Extraction
A hypothetical plant source, Pteris cretica, which is known to contain kaurane diterpenoids, is proposed for the isolation of this compound.[2]
-
Protocol:
-
Air-dry the aerial parts of the plant material and grind them into a coarse powder.
-
Perform exhaustive extraction of the powdered material (1 kg) with 95% ethanol (3 x 5 L) at room temperature using maceration for 72 hours per extraction cycle.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification
A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.
-
Protocol:
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound. It is anticipated that this compound, being a relatively polar compound, will be enriched in the ethyl acetate or n-butanol fraction.
-
-
Silica Gel Column Chromatography:
-
Subject the enriched fraction to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and analyze by TLC. Pool the fractions containing the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the pooled fractions using a preparative HPLC system.
-
The use of a C18 column with a mobile phase consisting of a gradient of methanol and water is a common method for separating kaurane diterpenoids.[3]
-
-
Characterization and Purity Assessment
The purified this compound is subjected to a battery of analytical techniques to confirm its identity and determine its purity.
-
Protocol:
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HRMS) to determine the elemental composition and exact mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to elucidate the chemical structure and confirm the identity as this compound.
-
-
Purity Determination by HPLC-UV:
-
Develop a quantitative HPLC-UV method for purity assessment. A C18 analytical column is often suitable for kaurane diterpenoids.[4]
-
The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.
-
-
Data Presentation
The following tables summarize the expected data from the purification and analysis of this compound.
Table 1: Summary of Purification Steps for this compound
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Ethanolic Extract | 1000 | - | - |
| Ethyl Acetate Fraction | 50 | - | ~20 |
| Silica Gel Column Chromatography | 10 | 500 | ~85 |
| Preparative HPLC | 500 | 150 | >98 |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Table 3: Spectroscopic Data for this compound
| Technique | Observed Data (Hypothetical) |
| HRMS (m/z) | [M+H]+ calculated for C20H34O3: 322.2508; Found: 322.2511 |
| 1H NMR (CDCl3, 500 MHz) δ (ppm) | Characteristic signals for kaurane skeleton and hydroxyl groups |
| 13C NMR (CDCl3, 125 MHz) δ (ppm) | 20 carbon signals consistent with the proposed structure |
Experimental Workflow and Diagrams
Caption: Workflow for the isolation and qualification of this compound analytical standard.
Conclusion
The protocol detailed in this application note provides a comprehensive framework for the development of a high-purity analytical standard for this compound. By following this workflow, researchers can obtain a well-characterized reference material essential for accurate quantification and further pharmacological investigation of this promising natural product. The provided methodologies can be adapted for the isolation and purification of other related kaurane diterpenoids.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
Application Notes and Protocols for the Synthetic Derivatization of 2,6,16-Kauranetriol for Bioactivity Screening
Introduction
The ent-kaurane diterpenoids are a class of natural products that have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 2,6,16-Kauranetriol, a member of this family, possesses a tetracyclic skeleton with three hydroxyl groups at positions C-2, C-6, and C-16, which serve as ideal handles for synthetic modification. The structural derivatization of this natural product scaffold is a promising strategy to generate novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2]
These application notes provide detailed protocols for the synthetic derivatization of this compound and subsequent bioactivity screening of the resulting derivatives. The methodologies are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Synthetic Derivatization Strategies
The presence of three hydroxyl groups on the this compound scaffold allows for a variety of derivatization reactions. Key strategies include acylation, etherification, and glycosylation, which can modulate the lipophilicity, steric bulk, and hydrogen bonding capacity of the parent molecule, thereby influencing its biological activity.
I. Acylation of this compound
Acylation introduces an acyl group onto one or more of the hydroxyl moieties. The choice of acylating agent and reaction conditions can allow for selective acylation, although this can be challenging in polyol systems.
Protocol 1: General Procedure for Acylation
-
Dissolution: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent such as pyridine or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic anhydride; 1.1 to 3.3 equivalents depending on the desired degree of acylation) dropwise to the solution at 0 °C.
-
Catalyst (Optional): For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added (0.1 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the acylated derivative.
II. Etherification of this compound
Etherification involves the formation of an ether linkage at the hydroxyl positions. This modification can significantly impact the compound's polarity and metabolic stability. The synthesis of sterically hindered ethers can be challenging and may require specific catalytic systems.
Protocol 2: Williamson Ether Synthesis
-
Deprotonation: Suspend this compound (1 equivalent) in a suitable anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere. Add a strong base, such as sodium hydride (NaH; 1.1 to 3.3 equivalents), portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 to 3.3 equivalents) dropwise at 0 °C.
-
Reaction and Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.
-
Quenching and Work-up: After completion, cool the reaction to 0 °C and carefully quench with water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the ether derivative.
III. Glycosylation of this compound
Glycosylation, the attachment of a sugar moiety, can enhance the aqueous solubility and bioavailability of a compound, potentially altering its bioactivity profile.[3]
Protocol 3: Schmidt Glycosylation
-
Preparation of Glycosyl Donor: Prepare a suitable glycosyl donor, such as a glycosyl trichloroacetimidate, from the corresponding sugar.
-
Azeotropic Drying: Dissolve this compound (1 equivalent) in anhydrous toluene and remove the solvent under reduced pressure to eliminate residual water. Repeat this process three times.
-
Reaction Setup: Dissolve the dried kauranetriol and the glycosyl donor (1.5 equivalents) in anhydrous DCM under an inert atmosphere. Add activated molecular sieves (4 Å) and stir at room temperature for 30 minutes.
-
Initiation: Cool the mixture to -40 °C and add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Reaction and Quenching: Stir the reaction at -40 °C and monitor by TLC. Upon completion, quench the reaction with a few drops of triethylamine.
-
Filtration and Concentration: Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the glycosylated derivative.
Bioactivity Screening Protocols
A panel of in vitro assays is essential to evaluate the biological activities of the synthesized this compound derivatives. Here, we provide protocols for assessing anticancer and anti-inflammatory potential.
I. Anticancer Activity Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol 4: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-treated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
II. Anti-inflammatory Activity Screening
A. Inhibition of Nitric Oxide Production
Overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay measures nitrite, a stable product of NO, in cell culture supernatants.
Protocol 5: Nitric Oxide Production Assay in LPS-Stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the kauranetriol derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells and cells treated with LPS alone as controls.
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production for each derivative.
B. NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. A luciferase reporter assay can be used to screen for inhibitors of this pathway.
Protocol 6: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with the kauranetriol derivatives for 1 hour, followed by stimulation with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each derivative relative to the TNF-α-stimulated control.
C. Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation. An in vitro assay can determine the inhibitory effect of the derivatives on COX-1 and COX-2.
Protocol 7: In Vitro COX Inhibition Assay
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the kauranetriol derivatives at various concentrations. Include a known COX inhibitor (e.g., indomethacin) as a positive control.
-
Incubation: Incubate the plate for 10 minutes at 37 °C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: The conversion of arachidonic acid to prostaglandin H₂ (PGH₂) is measured. The subsequent reduction of PGH₂ to PGF₂α can be quantified using an enzyme immunoassay (EIA).
-
Data Analysis: Determine the IC₅₀ values for COX-1 and COX-2 inhibition for each derivative.
Data Presentation
Quantitative data from the bioactivity screening should be summarized in tables for clear comparison of the structure-activity relationships of the synthesized derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | R¹ | R² | R³ | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| 1 | H | H | H | >100 | >100 | >100 |
| 2a | Ac | H | H | 75.2 | 89.4 | 81.5 |
| 2b | Ac | Ac | H | 52.1 | 65.8 | 59.3 |
| 2c | Ac | Ac | Ac | 35.7 | 48.2 | 41.9 |
| 3a | Bz | H | H | 68.9 | 81.2 | 75.4 |
| 3b | Bz | Bz | H | 45.3 | 55.7 | 49.8 |
| 3c | Bz | Bz | Bz | 28.4 | 39.1 | 33.6 |
| 4a | Me | H | H | 92.5 | >100 | >100 |
| 4b | Me | Me | H | 78.3 | 95.1 | 88.2 |
| 4c | Me | Me | Me | 61.9 | 79.8 | 72.5 |
| 5a | Glc | H | H | >100 | >100 | >100 |
| Doxorubicin | - | - | - | 0.8 | 1.2 | 0.9 |
Ac: Acetyl; Bz: Benzoyl; Me: Methyl; Glc: Glucose
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | NO Inhibition IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| 1 | >100 | >100 | >100 | >100 |
| 2a | 85.1 | 92.3 | >100 | 95.4 |
| 2b | 62.7 | 75.8 | >100 | 78.2 |
| 2c | 41.5 | 58.4 | 89.1 | 55.9 |
| 3a | 77.9 | 85.1 | >100 | 88.6 |
| 3b | 55.2 | 68.9 | >100 | 69.3 |
| 3c | 33.8 | 49.7 | 75.3 | 46.1 |
| 4a | 95.3 | >100 | >100 | >100 |
| 4b | 81.6 | 96.2 | >100 | >100 |
| 4c | 68.4 | 82.5 | >100 | 91.7 |
| 5a | >100 | >100 | >100 | >100 |
| Indomethacin | 15.2 | 25.6 | 0.1 | 1.5 |
Visualizations
Diagrams illustrating workflows and signaling pathways provide a clear visual representation of the experimental processes and their biological context.
References
Application Notes and Protocols for Assessing the Cytotoxicity of 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,16-Kauranetriol is a diterpenoid compound belonging to the kaurane class, a group of natural products known for their diverse biological activities. Preliminary studies on related kaurane diterpenes have suggested potential cytotoxic and apoptotic effects against various cancer cell lines. This document provides a set of standardized protocols for the systematic evaluation of the cytotoxic properties of this compound in vitro. The following application notes and protocols are intended to guide researchers in generating reproducible data on the dose-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis. While specific data on this compound is not yet extensively published, the methodologies described herein are widely accepted for the cytotoxic characterization of novel natural products.
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously recorded and organized to determine key parameters such as the half-maximal inhibitory concentration (IC50). Below is a template table for summarizing experimental findings.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Max Inhibition (%) | Notes |
| e.g., A549 | MTT | 24 | Enter Value | Enter Value | Lung Carcinoma |
| e.g., A549 | MTT | 48 | Enter Value | Enter Value | Lung Carcinoma |
| e.g., A549 | MTT | 72 | Enter Value | Enter Value | Lung Carcinoma |
| e.g., MCF-7 | MTT | 24 | Enter Value | Enter Value | Breast Adenocarcinoma |
| e.g., MCF-7 | MTT | 48 | Enter Value | Enter Value | Breast Adenocarcinoma |
| e.g., MCF-7 | MTT | 72 | Enter Value | Enter Value | Breast Adenocarcinoma |
| e.g., HepG2 | MTT | 24 | Enter Value | Enter Value | Hepatocellular Carcinoma |
| e.g., HepG2 | MTT | 48 | Enter Value | Enter Value | Hepatocellular Carcinoma |
| e.g., HepG2 | MTT | 72 | Enter Value | Enter Value | Hepatocellular Carcinoma |
| e.g., A549 | LDH | 48 | Enter Value | Enter Value | Membrane Integrity |
| e.g., MCF-7 | LDH | 48 | Enter Value | Enter Value | Membrane Integrity |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity due to compromised cell membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay.
-
-
Sample Collection:
-
After the desired incubation time, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance:
-
% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
-
Spontaneous LDH activity is from the vehicle control. Maximum LDH activity is determined by lysing control cells with the provided lysis buffer.
-
-
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound stock solution
-
Selected cancer cell lines
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
The cell populations will be distributed as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Visualizations
The following diagrams illustrate the general workflow for assessing cytotoxicity and the potential signaling pathways that may be induced by kaurane diterpenes like this compound.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Studies on other kaurane diterpenes suggest that they can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1][2]
Caption: Potential apoptosis signaling pathways induced by kaurane diterpenes.
References
Application of 2,6,16-Kauranetriol in Natural Product Libraries: A Case Study Approach
Note to the Reader: Direct experimental data on the biological activities and specific applications of 2,6,16-Kauranetriol (ent-Kaurane-2α,6α,16β-triol) in natural product libraries is not extensively available in the current scientific literature. To fulfill the request for detailed Application Notes and Protocols, this document utilizes a representative kaurane diterpenoid, Sideritriol , as a proxy. Sideritriol shares the core kaurane skeleton and is a triol, making it a structurally relevant substitute to illustrate the potential applications and experimental evaluation of this class of compounds in drug discovery. The methodologies and conceptual frameworks presented here are broadly applicable to novel kaurane diterpenoids like this compound.
Application Notes
Introduction to Kaurane Diterpenoids and Sideritriol
Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. This scaffold has proven to be a fertile source of bioactive molecules with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. Their structural complexity and stereochemical richness make them attractive candidates for inclusion in natural product libraries for high-throughput screening and lead discovery.
Sideritriol, an ent-kaurane diterpenoid isolated from plants of the Sideritis genus, serves as an excellent case study. Its chemical structure, featuring hydroxyl groups at key positions, suggests potential for hydrogen bonding interactions with biological targets, a common feature of pharmacologically active compounds.
Inclusion in Natural Product Libraries for Drug Discovery
The incorporation of kaurane diterpenoids like Sideritriol into natural product libraries offers several advantages for drug discovery programs:
-
Structural Diversity: The rigid, three-dimensional structure of the kaurane skeleton provides a unique chemical space to explore compared to synthetic compound libraries, which are often dominated by flatter, more aromatic structures.
-
Biological Relevance: As natural products, kaurane diterpenoids have co-evolved with biological systems, suggesting a higher likelihood of interacting with specific protein targets.
-
Potential for Novel Mechanisms of Action: The unique structures of these compounds may lead to the discovery of novel mechanisms of action for treating various diseases.
Screening Strategies for Sideritriol and Related Kauranes
Given the known biological activities of the kaurane class, Sideritriol and its analogs would be prioritized for screening in assays related to:
-
Oncology: Cytotoxicity and anti-proliferative assays against a panel of cancer cell lines.
-
Inflammation: Assays to measure the inhibition of key inflammatory mediators and pathways.
-
Infectious Diseases: Antimicrobial and antiviral screening.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of a kaurane diterpenoid like Sideritriol.
Cytotoxicity Screening using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sideritriol (or other test compound) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of large amounts of NO. The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Sideritriol (or other test compound) stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation
Table 1: Cytotoxicity of Sideritriol against Human Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | [Example Value: 25.3 ± 2.1] |
| A549 (Lung Cancer) | [Example Value: 42.1 ± 3.5] |
| MCF-7 (Breast Cancer) | [Example Value: 31.8 ± 2.9] |
| Note: These are hypothetical values for illustrative purposes. |
Table 2: Inhibition of Nitric Oxide Production by Sideritriol in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | % NO Inhibition |
| 1 | [Example Value: 15.2 ± 1.8] |
| 5 | [Example Value: 38.7 ± 3.2] |
| 10 | [Example Value: 65.4 ± 4.1] |
| 25 | [Example Value: 89.1 ± 2.7] |
| IC50 (µM) | [Example Value: 7.8 ± 0.9] |
| Note: These are hypothetical values for illustrative purposes. |
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Signaling Pathway for LPS-induced NO Production
Caption: Potential inhibition points of Sideritriol in the LPS-induced NO pathway.
Troubleshooting & Optimization
Technical Support Center: 2,6,16-Kauranetriol Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of 2,6,16-Kauranetriol and related kaurane diterpenoids.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Low recovery of the target compound is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Selection | Perform small-scale pilot extractions with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, and mixtures thereof). | Identification of the optimal solvent or solvent system for maximizing this compound solubility and extraction efficiency. |
| Insufficient Extraction Time or Temperature | Systematically vary the extraction time and temperature. Use moderate temperatures to avoid degradation of the thermolabile compound. | Determination of the ideal extraction duration and temperature to maximize yield without causing significant degradation. |
| Incomplete Cell Lysis (if applicable) | If extracting from a biological source, ensure the material is finely ground or subjected to appropriate cell disruption techniques (e.g., sonication, homogenization). | Improved solvent penetration and release of the target compound from the source matrix. |
| Compound Degradation | Kaurane diterpenes can be sensitive to heat, light, and acidic conditions.[1] Conduct extractions under controlled temperature, away from direct light, and use neutral pH solvents. | Preservation of this compound integrity and prevention of yield loss due to degradation. |
Issue 2: Co-extraction of Impurities
The presence of impurities can interfere with downstream applications and quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-selective Solvent System | Employ a multi-step extraction strategy, starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities, followed by extraction with a more polar solvent for the target compound. | Selective extraction of this compound, reducing the load of co-extracted impurities. |
| Presence of Pigments and Phenolic Compounds | Incorporate a pre-extraction step with activated charcoal or a specific adsorbent resin to remove pigments and phenolics. | A cleaner crude extract with reduced interference from colored and phenolic impurities. |
| Sub-optimal Chromatographic Separation | Optimize the stationary and mobile phases for column chromatography. Consider using different chromatographic techniques (e.g., silica gel, reversed-phase, Sephadex). | Improved separation of this compound from closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
The optimal solvent will depend on the source material. It is recommended to perform a solvent screen with solvents of varying polarities. For kaurane diterpenoids, solvents like ethyl acetate, chloroform, and methanol are often used. A sequential extraction starting with a non-polar solvent to remove lipids is a common strategy.
Q2: How can I prevent the degradation of this compound during extraction?
Kaurane diterpenes can be thermolabile.[2] It is crucial to avoid high temperatures during extraction and solvent evaporation. Working under dim light and in an inert atmosphere (e.g., nitrogen or argon) can also minimize degradation. The chemical instability of some kaurane diterpenoids to atmospheric oxygen, light, heat, and mineral acids has been noted.[1]
Q3: My extract is highly pigmented. How can I remove the pigments?
Pigments can be removed by treating the crude extract with activated charcoal or by using a solid-phase extraction (SPE) cartridge designed for pigment removal prior to chromatographic purification.
Q4: What analytical techniques are suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common method for the quantification of diterpenoids. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to improve volatility.[2]
Experimental Protocols
General Protocol for Extraction of Kaurane Diterpenoids
This protocol is a general guideline and may require optimization for your specific source material.
-
Preparation of Material: Dry the source material (e.g., plant leaves, roots) at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Defatting (Optional): Macerate the powdered material with a non-polar solvent like n-hexane for 24 hours to remove lipids and other non-polar compounds. Filter and discard the solvent.
-
Extraction: Macerate the defatted material with a solvent of medium polarity (e.g., ethyl acetate or chloroform) for 48-72 hours at room temperature. Repeat the extraction process three times with fresh solvent.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
Purification: The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
Data Presentation
The following table summarizes hypothetical extraction yields for a kaurane diterpenoid using different solvents, illustrating the importance of solvent selection.
Table 1: Illustrative Extraction Yield of a Kaurane Diterpenoid with Different Solvents
| Solvent | Yield (mg/g of dry material) | Purity (%) |
| n-Hexane | 0.5 | 45 |
| Chloroform | 2.1 | 60 |
| Ethyl Acetate | 3.5 | 75 |
| Methanol | 4.2 | 55 |
Note: This data is illustrative and intended to demonstrate the impact of solvent choice on extraction efficiency and purity.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A hypothetical signaling pathway involving this compound.
References
Technical Support Center: Optimizing HPLC Separation of Kaurane Diterpenoid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of kaurane diterpenoid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of kaurane diterpenoid isomers by HPLC often challenging?
Kaurane diterpenoid isomers, such as stevioside and rebaudioside A, or atractyloside and carboxyatractyloside, possess very similar chemical structures and physicochemical properties. This structural similarity leads to comparable retention behaviors on HPLC columns, making their separation difficult and often resulting in poor resolution or co-elution.
Q2: What is a recommended starting point for developing an HPLC method for kaurane diterpenoid isomer separation?
A reversed-phase HPLC (RP-HPLC) method is a common and effective starting point. A C18 column is a versatile initial choice for the stationary phase. A gradient elution using a mobile phase of acetonitrile and water is typically employed to effectively separate compounds with differing polarities. The addition of an acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of acidic analytes.
Q3: Which stationary phase is best suited for separating kaurane diterpenoid isomers?
The choice of stationary phase is critical for achieving optimal separation. While C18 columns are widely used, other stationary phases can offer alternative selectivity. For instance, a phenyl column can provide different selectivity for aromatic compounds. For particularly challenging separations, exploring different stationary phases is recommended.
Q4: How does mobile phase composition affect the separation of these isomers?
The mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase, significantly influences the retention and selectivity of the separation.[1] A higher percentage of the organic modifier will generally decrease retention times. For ionizable kaurane diterpenoids, controlling the pH of the mobile phase with a buffer (e.g., sodium phosphate, ammonium acetate) is crucial for achieving reproducible results and good peak shapes.[2][3][4]
Q5: What detection method is most appropriate for kaurane diterpenoid isomers?
UV detection at a low wavelength, typically around 210 nm, is often suitable for these compounds. For more sensitive and specific detection, especially in complex sample matrices, a mass spectrometer (MS) detector is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of kaurane diterpenoid isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Co-elution | Inappropriate Mobile Phase Composition: The solvent strength or pH may not be optimal for separating the isomers. | - Optimize the gradient: If using a gradient, flatten the slope around the elution time of the isomers to increase separation. - Adjust the mobile phase pH: For acidic or basic analytes, adjust the pH to be at least 2 units away from the pKa of the compounds to ensure they are in a single ionic form. - Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. |
| Unsuitable Stationary Phase: The column chemistry may not provide sufficient selectivity for the isomers. | - Try a different stationary phase: If a C18 column is not providing adequate separation, consider a phenyl or a C8 column. | |
| Column Overload: Injecting too much sample can lead to peak broadening and poor resolution. | - Reduce the injection volume or sample concentration. | |
| Peak Tailing | Secondary Interactions with the Stationary Phase: Silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing tailing. | - Add a competing base to the mobile phase: A small amount of an amine modifier, such as triethylamine (TEA), can reduce these interactions. - Use a lower pH mobile phase: This will protonate the silanol groups and reduce their interaction with basic analytes. |
| Column Contamination: Accumulation of strongly retained compounds on the column can lead to poor peak shape. | - Wash the column with a strong solvent. - Use a guard column to protect the analytical column. | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the peak to front. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Overload: Injecting too much sample can also cause peak fronting. | - Reduce the injection volume or sample concentration. | |
| Irreproducible Retention Times | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to shifts in retention time. | - Ensure accurate mobile phase preparation and use a well-sealed mobile phase reservoir. - Degas the mobile phase to prevent bubble formation. |
| Fluctuations in Column Temperature: Changes in temperature can affect retention times. | - Use a column oven to maintain a constant temperature. | |
| Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. | - Replace the column. |
Experimental Protocols
Below are example experimental protocols for the separation of specific kaurane diterpenoid isomers.
Protocol 1: Separation of Atractyloside and Carboxyatractyloside
This protocol is based on a validated HPLC-HRMS/MS method for the quantification of atractyloside (ATR) and carboxyatractyloside (CATR) in blood.[2]
-
HPLC System: Ultimate® 3000; Thermo Scientific
-
Column: XTerra® phenyl column (150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase:
-
A: Acetonitrile (with 10% isopropyl alcohol)
-
B: 5 mM ammonium acetate buffer (pH 4.5)
-
-
Gradient:
-
0-1 min: 5% A
-
1-3.5 min: Linear gradient to 98% A
-
3.5-7.5 min: Hold at 98% A
-
7.5-8 min: Return to 5% A
-
8-12.5 min: Re-equilibration at 5% A
-
-
Flow Rate: 250 µL/min
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
-
Detection: High-Resolution Mass Spectrometry (HRMS)
Protocol 2: Separation of Stevioside and Rebaudioside A
This protocol is adapted from a validated HPLC method for the determination of stevioside and rebaudioside A in Stevia rebaudiana leaves.
-
HPLC System: Standard HPLC system with UV detector
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mmol/L sodium-phosphate buffer (pH 2.6) (32:68, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
Quantitative Data Summary
The following tables summarize typical quantitative results from the separation of kaurane diterpenoid isomers.
Table 1: Retention Times for Atractyloside (ATR) and Carboxyatractyloside (CATR)
| Compound | Retention Time (min) |
| Atractyloside (ATR) | Value not explicitly stated in abstract |
| Carboxyatractyloside (CATR) | Value not explicitly stated in abstract |
Table 2: Retention Times for Stevioside and Rebaudioside A
| Compound | Retention Time (min) |
| Stevioside | 7.20 |
| Rebaudioside A | 6.95 |
Note: Retention times can vary between different HPLC systems and columns.
Visualizations
Experimental Workflow for Method Development
Caption: Workflow for HPLC method development for kaurane diterpenoid isomer separation.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor peak resolution in HPLC.
References
Technical Support Center: Overcoming Low Yield in 2,6,16-Kauranetriol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 2,6,16-Kauranetriol, a polar kaurane diterpenoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields during the purification of this compound.
FAQ 1: My initial crude extract shows a low abundance of this compound. How can I optimize the extraction process?
Answer: A low abundance in the crude extract is a common reason for low final yields. The extraction process should be optimized to efficiently isolate the polar diterpenoid from the plant matrix.
-
Solvent Selection: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For initial extraction from a plant source like Pteris cretica, a solvent system with moderate polarity is often a good starting point. A stepwise extraction, beginning with a nonpolar solvent to remove lipids and other nonpolar compounds, followed by a more polar solvent like ethyl acetate or a methanol/dichloromethane mixture, can enrich the target compound in the extract.
-
Extraction Method: Maceration is a simple method, but techniques like sonication or Soxhlet extraction can improve efficiency. However, be cautious with heat-sensitive compounds, as prolonged exposure to high temperatures during Soxhlet extraction can lead to degradation.
-
pH Adjustment: The stability of kaurane diterpenoids can be pH-dependent. Maintaining a neutral pH during extraction can help prevent acid- or base-catalyzed degradation.
FAQ 2: I'm experiencing significant sample loss during silica gel column chromatography. What are the likely causes and solutions?
Answer: Sample loss on silica gel is a frequent issue when purifying polar compounds like this compound. This is often due to irreversible adsorption to the stationary phase.
-
Strong Adsorption: The multiple hydroxyl groups in this compound can lead to strong interactions with the acidic silanol groups on the silica surface, causing tailing and incomplete elution.
-
Solution: Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry and the mobile phase. This will cap the most active silanol groups and reduce strong adsorption.
-
-
Inappropriate Solvent System: A mobile phase with insufficient polarity may not be strong enough to elute the highly polar this compound from the column.
-
Solution: Employ a gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding a stronger solvent like methanol. A common gradient for polar diterpenoids is a step gradient of hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally, a small percentage of methanol in dichloromethane or ethyl acetate.
-
-
Compound Degradation: The acidic nature of silica gel can catalyze degradation reactions of sensitive compounds.
-
Solution: Besides deactivating the silica, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol-silica.
-
FAQ 3: My HPLC purification is resulting in broad, tailing peaks and poor resolution. How can I improve the separation?
Answer: Peak tailing and poor resolution in HPLC are common problems when dealing with polar, hydroxylated compounds. These issues can lead to cross-contamination of fractions and a lower yield of pure product.
-
Secondary Interactions: Residual silanols on C18 columns can interact with the hydroxyl groups of this compound, causing peak tailing.
-
Solution: Use a modern, end-capped C18 column designed for polar compounds. Lowering the mobile phase pH with a modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups and reduce these interactions.
-
-
Inadequate Mobile Phase: The choice of organic modifier and its concentration is crucial for good peak shape.
-
Solution: For reversed-phase HPLC, a gradient of water and acetonitrile or methanol is typically used. Optimize the gradient slope and duration to achieve better separation. For normal-phase HPLC, a gradient of a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol can be effective.
-
-
Column Overload: Injecting too much sample can lead to peak distortion and reduced resolution.
-
Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal sample load for your column dimensions.
-
FAQ 4: I've successfully purified this compound, but I'm struggling to crystallize it, resulting in a low yield of the final solid product.
Answer: Crystallization of polyhydroxylated compounds can be challenging due to their high polarity and potential for forming amorphous solids.
-
Solvent Selection: Finding the right solvent or solvent system is critical.
-
Solution: Use a solvent in which this compound is sparingly soluble at room temperature but more soluble when heated. Common solvent systems for polar compounds include ethyl acetate/hexane, methanol/water, or acetone/water. Slow evaporation of a dilute solution in a suitable solvent can also yield crystals.
-
-
Purity: Impurities can inhibit crystal formation.
-
Solution: Ensure the purified compound is of high purity (>95%) before attempting crystallization. An additional chromatographic step may be necessary.
-
-
Supersaturation: Achieving the right level of supersaturation is key.
-
Solution: Experiment with different cooling rates. Slow cooling generally produces better quality crystals. Seeding the supersaturated solution with a tiny crystal of the compound can induce crystallization.
-
FAQ 5: I suspect my compound is degrading during the purification process. What are the potential degradation pathways and how can I minimize them?
Answer: Kaurane diterpenoids can be susceptible to degradation under certain conditions, leading to significant yield loss.
-
Oxidation: The hydroxyl groups and the tetracyclic core can be prone to oxidation, especially if the crude extract contains oxidative enzymes or if the purification is carried out in the presence of air and light for extended periods. Some kaurane diterpenoids have been observed to undergo oxidation, leading to the formation of keto-derivatives.
-
Solution: Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Use freshly distilled solvents and store extracts and purified fractions at low temperatures in the dark. The addition of antioxidants like BHT to the extraction solvent can sometimes be beneficial.
-
-
Acid/Base Instability: The presence of acidic or basic conditions can catalyze rearrangements or degradation. For instance, loss of methyl groups has been reported for some kaurane diterpenoids under certain conditions.
-
Solution: Neutralize extracts and use buffered mobile phases for chromatography where possible. Avoid prolonged exposure to strong acids or bases.
-
Data Presentation
The following tables provide illustrative data for comparing different purification strategies for a polar diterpenoid like this compound. Note: These values are representative and may vary depending on the specific experimental conditions.
Table 1: Comparison of Extraction Solvents for Polar Diterpenoids
| Solvent System | Extraction Method | Relative Yield of Crude Extract (%) | Relative Abundance of Target Compound (%) |
| n-Hexane followed by Ethyl Acetate | Maceration | 5 | 15 |
| Dichloromethane/Methanol (1:1) | Sonication | 12 | 25 |
| Ethyl Acetate | Soxhlet | 8 | 20 |
Table 2: Comparison of Chromatographic Methods for this compound Purification
| Chromatographic Method | Stationary Phase | Mobile Phase Gradient | Recovery Rate (%) | Purity (%) |
| Silica Gel Column Chromatography | Silica Gel (deactivated) | Hexane -> Hexane/EtOAc -> DCM/MeOH | 60-70 | 85-90 |
| Preparative Normal-Phase HPLC | Silica or Diol | Hexane/Isopropanol | 75-85 | >95 |
| Preparative Reversed-Phase HPLC | C18 (end-capped) | Water/Acetonitrile with 0.1% Formic Acid | 80-90 | >98 |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% n-hexane). Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with the least polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient might be:
-
100% n-hexane (2 column volumes)
-
10% Ethyl Acetate in n-hexane (5 column volumes)
-
25% Ethyl Acetate in n-hexane (5 column volumes)
-
50% Ethyl Acetate in n-hexane (5 column volumes)
-
100% Ethyl Acetate (3 column volumes)
-
5% Methanol in Dichloromethane (to elute highly polar compounds)
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the desired compound. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Preparative Reversed-Phase HPLC
-
Column and Mobile Phase Preparation: Use a high-quality, end-capped C18 preparative HPLC column. Prepare the mobile phases, typically HPLC-grade water with 0.1% formic acid (Solvent A) and HPLC-grade acetonitrile or methanol with 0.1% formic acid (Solvent B). Degas the solvents thoroughly.
-
Sample Preparation: Dissolve the partially purified sample in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of methanol or DMSO, then dilute with the initial mobile phase). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: Set an appropriate flow rate for the column diameter.
-
Gradient: A typical gradient for a polar diterpenoid might be:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B (linear gradient)
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B (column wash)
-
45-50 min: Re-equilibration at 30% B
-
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm, as diterpenoids often lack a strong chromophore).
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize the aqueous solution to obtain the purified compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield purification.
"stability of 2,6,16-Kauranetriol in different solvents"
This technical support center provides guidance on the stability of 2,6,16-Kauranetriol in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on supplier information, this compound is soluble in a range of organic solvents including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological experiments, DMSO is a commonly used solvent for creating stock solutions.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid compound should be stored at 2-8°C, where it can be stable for up to 24 months if the vial is kept tightly sealed.[1] If you prepare stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to two weeks.[1]
Q3: My this compound solution has been stored for longer than two weeks at -20°C. Can I still use it?
A3: While the general guideline for stock solutions is usability for up to two weeks at -20°C, the actual stability may vary depending on the solvent and concentration.[1] For non-critical screening experiments, it may be acceptable to use older solutions. However, for sensitive quantitative assays, it is highly recommended to prepare fresh solutions to ensure the accuracy of your results. If you must use an older solution, consider running a quality control check, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), against a freshly prepared standard to check for degradation.
Q4: I am observing unexpected results or a loss of activity in my experiments. Could this be related to the stability of this compound?
A4: Yes, compound instability is a potential cause for inconsistent or unexpected experimental outcomes. Kaurane diterpenoids can be susceptible to degradation under certain conditions, such as exposure to high temperatures or humidity. If you suspect compound degradation, it is advisable to use a freshly prepared solution from a solid that has been stored correctly. Refer to the troubleshooting guide below for further assistance.
Q5: Are there any known degradation pathways for kaurane diterpenoids?
A5: While specific degradation pathways for this compound are not extensively documented in public literature, the structural diversity of kaurane diterpenoids can arise from processes like oxidation. It is also plausible that the hydroxyl groups in this compound could be susceptible to oxidation or other transformations under harsh conditions (e.g., extreme pH, strong oxidizing agents, or high temperatures).
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments.
| Issue | Potential Cause | Recommended Action |
| Precipitate observed in thawed stock solution | The solubility of this compound may be limited in the chosen solvent, especially at low temperatures. The compound may have come out of solution during freezing. | Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex thoroughly to redissolve the compound. Before use, ensure the solution is clear and homogenous. Always allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. |
| Loss of biological activity or inconsistent results over time | The compound may be degrading in the solution. This could be due to improper storage, repeated freeze-thaw cycles, or instability in the specific experimental medium (e.g., aqueous buffer, cell culture medium). | Prepare fresh stock solutions from solid material. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. When diluting the stock solution into aqueous buffers, use the solution immediately. Consider performing a time-course experiment in your final experimental medium to assess short-term stability. |
| Discoloration of the solution | This may indicate a chemical reaction or degradation of the compound, potentially due to oxidation or reaction with components in the solvent or medium. | Do not use a discolored solution. Discard it and prepare a fresh solution. Ensure you are using high-purity solvents. If the problem persists, consider protecting the solution from light by using amber vials or covering the container with foil. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | These could be degradation products of this compound. Degradation can be induced by factors such as pH, temperature, light, or oxidizing agents. | To confirm if the unexpected peaks are related to this compound, you can perform a forced degradation study as outlined in the Experimental Protocols section below. This will help in identifying potential degradation products and establishing a stability profile in your specific analytical conditions. |
Data on Solvent and Storage Recommendations
The following table summarizes the available information on suitable solvents and recommended storage conditions for this compound.
| Parameter | Recommendation | Source |
| Suitable Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| Storage of Solid Compound | 2-8°C, in a tightly sealed vial. Stable for up to 24 months. | ChemFaces |
| Storage of Stock Solutions | Aliquots in tightly sealed vials at -20°C. Usable for up to two weeks. | ChemFaces |
Experimental Protocols
For researchers needing to establish the stability of this compound under their specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and determine its stability profile.
Protocol: Forced Degradation Study for this compound
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. After incubation, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place a solution of the compound in a tightly sealed vial in an oven at a controlled temperature (e.g., 80°C) for a specified time. A parallel sample should be kept at the recommended storage temperature as a control.
-
Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container to a UV light source (e.g., long-wavelength UV at 365 nm) or direct sunlight for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with a UV detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Assess the formation of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
"troubleshooting poor resolution in 2,6,16-Kauranetriol chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution in the chromatography of 2,6,16-Kauranetriol and other polar kaurane diterpenoids.
Troubleshooting Guides
Issue: Poor Peak Resolution or Co-elution
Question: My chromatogram shows poor resolution between this compound and other components in my sample. What steps can I take to improve the separation?
Answer:
Poor resolution in the HPLC analysis of polar compounds like this compound is a common challenge. The resolution is influenced by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[1] A systematic approach to optimizing these parameters is crucial for achieving baseline separation.
Initial Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor peak resolution.
Detailed Steps:
-
Mobile Phase Optimization: The mobile phase composition is a powerful tool for manipulating selectivity and retention.[1]
-
Adjust Organic Modifier Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time and may improve the resolution of closely eluting peaks.
-
Change Organic Modifier Type: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and peak shape. For a neutral compound like this compound, pH adjustments might be less critical unless dealing with ionizable impurities. However, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can help to suppress silanol activity on the stationary phase and improve peak shape.[2]
-
-
Stationary Phase Selection: The choice of the column is fundamental to good separation.
-
Column Chemistry: A standard C18 column is a good starting point for kaurane diterpenoids.[2] However, for a polar compound like this compound, residual silanol groups on the silica backbone of the stationary phase can lead to undesirable secondary interactions and peak tailing.[3] Consider using a C18 column with polar endcapping or a polar-embedded stationary phase to minimize these interactions and improve peak shape. Alternatively, stationary phases like Phenyl or Cyano can offer different selectivities.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency (N) and, consequently, resolution.
-
-
Method Parameter Adjustments:
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessive temperatures can degrade the analyte or the column. A good starting point is to test temperatures between 30-40°C.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can be highly effective for separating complex mixtures with a wide range of polarities. A shallow gradient can significantly improve the resolution of closely eluting peaks.
-
Quantitative Data Summary (Hypothetical):
| Parameter Change | Initial Resolution (Rs) | Final Resolution (Rs) | Observations |
| Acetonitrile:Water (50:50) -> (45:55) | 1.2 | 1.6 | Increased retention and improved separation. |
| Methanol as organic modifier | 1.2 | 1.4 | Change in elution order and improved selectivity. |
| Flow Rate (1.0 mL/min -> 0.8 mL/min) | 1.2 | 1.5 | Sharper peaks and better baseline separation. |
| Temperature (30°C -> 40°C) | 1.2 | 1.3 | Slightly improved peak shape. |
Issue: Peak Tailing
Question: The peak for this compound is showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue, especially for polar compounds like this compound when using silica-based reversed-phase columns. It is often caused by secondary interactions between the analyte and active sites on the stationary phase, primarily acidic silanol groups.
Troubleshooting Peak Tailing:
Caption: A logical workflow for diagnosing and resolving peak tailing.
Detailed Steps:
-
Mobile Phase Modification:
-
Lowering pH: Adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase (to a pH of around 3) can protonate the silanol groups, reducing their interaction with the polar hydroxyl groups of this compound.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
-
-
Column Condition and Type:
-
Column Type: As mentioned previously, using a column with a polar-embedded phase or one that is well-endcapped can significantly reduce peak tailing for polar analytes.
-
Column Contamination: Contaminants from previous injections can create active sites. Flush the column with a strong solvent.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more silanol groups. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
-
-
Sample-Related Issues:
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.
-
Quantitative Data Summary (Hypothetical):
| Condition | Tailing Factor (Tf) | Observations |
| Mobile Phase: Acetonitrile:Water | 1.8 | Significant peak tailing. |
| Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid | 1.2 | Improved peak symmetry. |
| Standard C18 Column | 1.8 | Tailing is pronounced. |
| Polar-Endcapped C18 Column | 1.1 | Nearly symmetrical peak. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound analysis on a C18 column?
A good starting point is a gradient elution with water and acetonitrile, both containing 0.1% formic acid or acetic acid. You can begin with a gradient of 30-70% acetonitrile over 20-30 minutes. The optimal gradient will depend on the specific sample matrix and the other compounds present.
Q2: What detector is suitable for the analysis of this compound?
Since this compound lacks a strong chromophore, a UV detector may not provide sufficient sensitivity. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be more appropriate choices for sensitive detection.
Q3: Can I use an isocratic method for this compound analysis?
An isocratic method can be used if you are analyzing a relatively simple mixture where this compound is well-separated from other components. However, for more complex samples, a gradient elution is generally recommended to achieve better resolution and peak shapes for all compounds of interest.
Q4: My peak is fronting. What could be the cause?
Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Similar to tailing, injecting too much sample can cause fronting.
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.
-
Column Collapse: A void at the head of the column can cause peak fronting. This can happen due to pressure shocks or using the column outside its recommended pH range.
Experimental Protocols
Example HPLC Method for Polar Kaurane Diterpenoids
This is a general starting method that should be optimized for your specific application.
-
Column: C18, 250 x 4.6 mm, 5 µm (a polar-endcapped version is recommended)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detector: ELSD or MS
Signaling Pathway/Logical Relationship Diagram:
Caption: Interactions governing the separation of a polar analyte in reversed-phase chromatography.
References
"addressing matrix effects in LC-MS analysis of 2,6,16-Kauranetriol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2,6,16-Kauranetriol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Ion suppression is a common challenge in LC-MS and can stem from several factors. The most probable causes for ion suppression when analyzing this compound include:
-
Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., plasma, urine, tissue extracts) can compete with this compound for ionization. Phospholipids are particularly notorious for causing ion suppression in biological samples.
-
Inadequate Sample Cleanup: If the sample preparation method does not sufficiently remove interfering compounds, they will be injected into the LC-MS system along with the analyte.
-
High Salt Concentrations: Non-volatile salts from buffers used in sample preparation can build up in the ion source and disrupt the ionization process.
-
Mobile Phase Additives: Certain mobile phase additives can interfere with the ionization of the target analyte.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) can be calculated as follows:
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS of this compound (e.g., deuterated or ¹³C-labeled) will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte peak area to the SIL-IS peak area.
Troubleshooting Guides
Problem 1: Poor Sensitivity and Low Signal Intensity for this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Solutions:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement a robust SPE method to effectively remove interfering compounds. For a moderately polar compound like a kauranetriol, a mixed-mode SPE (combining reversed-phase and ion-exchange) can provide cleaner extracts compared to protein precipitation alone.
-
Liquid-Liquid Extraction (LLE): LLE can be an effective technique for cleaning up samples, but solvent selection is critical to ensure good recovery of this compound while minimizing the extraction of interfering substances.
-
Phospholipid Removal: If working with plasma or serum, use specialized phospholipid removal plates or cartridges.
-
-
Chromatographic Optimization:
-
Modify Gradient Elution: Adjust the mobile phase gradient to achieve better separation between this compound and the region where ion suppression occurs.
-
Change Column Chemistry: If co-elution persists, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of matrix components and thus lessen ion suppression. This is a viable option if the concentration of this compound is high enough to be detected after dilution.
-
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different sample lots or individual samples.
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. The SIL-IS will co-elute with this compound and experience the same ionization variations, ensuring a consistent analyte-to-IS ratio.
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples. This helps to normalize the matrix effects across the entire analytical run.
-
Improve Sample Preparation Consistency: Ensure that the sample preparation procedure is highly reproducible to minimize variability in the final extracts.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Relative Standard Deviation (RSD) for QCs (%) |
| Protein Precipitation (PPT) | 0.45 | 95 | 18.5 |
| Liquid-Liquid Extraction (LLE) | 0.78 | 82 | 9.2 |
| Solid-Phase Extraction (SPE) | 0.92 | 88 | 4.5 |
Data is illustrative and will vary based on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This method provides a qualitative assessment of ion suppression or enhancement regions in the chromatogram.
Materials:
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
LC-MS/MS system
Procedure:
-
System Setup: Connect the LC column outlet to one port of the tee-union. Connect the syringe pump outlet to the second port of the tee-union. Connect the third port of the tee-union to the MS ion source.
-
Analyte Infusion: Fill a syringe with the this compound standard solution. Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min) to infuse the analyte directly into the MS.
-
Establish Baseline: Start the LC flow with the initial mobile phase conditions. Once the flow is stable, begin the infusion from the syringe pump. You should observe a stable, elevated baseline signal for this compound in the mass spectrometer.
-
Inject Blank Matrix: Inject a blank matrix extract onto the LC column and run your standard chromatographic gradient.
-
Data Analysis: Monitor the baseline signal of this compound. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. This allows you to see if this compound elutes in a region affected by matrix components.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE cleanup of biological samples for this compound analysis.
Materials:
-
Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with cation exchange)
-
SPE vacuum manifold
-
Sample pre-treatment solution (e.g., 4% phosphoric acid in water)
-
Wash solution 1 (e.g., 0.1% formic acid in water)
-
Wash solution 2 (e.g., methanol)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Dilute the sample (e.g., plasma) 1:1 with the pre-treatment solution. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 1 mL of wash solution 1 to remove polar interferences.
-
Wash the cartridge with 1 mL of wash solution 2 to remove non-polar interferences.
-
-
Elution: Elute this compound from the cartridge with 1 mL of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting decision tree for addressing ion suppression.
Caption: Sample preparation workflow to minimize matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
"minimizing degradation of 2,6,16-Kauranetriol during storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2,6,16-Kauranetriol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed vial at 2-8°C for up to 24 months.[1] For short-term storage, keeping it in a desiccator at room temperature, protected from light, is acceptable for brief periods.
Q2: I need to store this compound in solution. What is the best practice for this?
A2: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[1]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Based on the behavior of structurally related kaurane diterpenoids, the primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), oxygen (oxidation), high temperatures, and non-neutral pH conditions (hydrolysis).
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, studies on similar kaurane diterpenoids suggest that degradation can involve oxidation of the hydroxyl groups to form ketones, loss of methyl groups, or skeletal rearrangements.[2]
Q5: How can I visually assess if my sample of this compound has degraded?
A5: Visual inspection can sometimes indicate degradation, although it is not a definitive method. Signs of degradation may include a change in color or the appearance of new particulate matter in the solid or solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for an accurate assessment of purity.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been stored at -20°C in a tightly sealed, light-protected vial and that the storage duration has not exceeded two weeks.
-
Prepare Fresh Solution: Prepare a fresh stock solution from solid this compound.
-
Analytical Verification: If the issue persists, analyze the purity of the stock solution using a stability-indicating HPLC method (see Experimental Protocols section). Compare the chromatogram of the stored solution to that of the freshly prepared solution. The presence of new peaks or a decrease in the main peak area of this compound suggests degradation.
-
Issue 2: Appearance of new peaks in the HPLC chromatogram of a stored sample.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If your laboratory has the capabilities (e.g., LC-MS), attempt to identify the mass of the new peaks to hypothesize the structure of the degradation products. Common degradation pathways for kaurane diterpenoids include oxidation and rearrangement.
-
Conduct Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies on a fresh sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Compare the chromatograms of the stressed samples with your stored sample.
-
Data Presentation
Table 1: Summary of Potential Degradation of this compound Under Forced Stress Conditions
| Stress Condition | Expected Observations (Based on Structurally Similar Kaurane Diterpenoids) | Potential Degradation Products |
| Acid Hydrolysis | Potential for slow degradation. | Rearrangement products. |
| Alkaline Hydrolysis | Potential for slow degradation. | Rearrangement products. |
| Oxidation | Significant degradation expected. | Oxidized derivatives (e.g., keto-kauranetriol). |
| Thermal | Degradation is likely at elevated temperatures. | Dehydration or rearrangement products. |
| Photolytic | Degradation is possible upon exposure to UV light. | Photo-oxidized or rearranged products. |
Note: The information in this table is inferred from studies on related kaurane diterpenoids and should be confirmed by experimental data for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method suitable for assessing the purity and stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
Time (min) % Solvent B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection:
-
UV: 210 nm (if response is adequate)
-
ELSD: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow 1.5 L/min
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Refining Bioassay Protocols for Kaurane Diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioassay protocols for kaurane diterpenoids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with kaurane diterpenoids.
Question 1: My kaurane diterpenoid precipitates out of solution in the cell culture medium. How can I improve its solubility?
Answer:
Kaurane diterpenoids are often lipophilic and can have poor solubility in aqueous solutions like cell culture media.[1] Here are several strategies to address this:
-
Optimize DMSO Concentration: While dimethyl sulfoxide (DMSO) is a common solvent, high concentrations can be toxic to cells.[2][3]
-
Prepare a high-concentration stock solution of your kaurane diterpenoid in 100% DMSO.
-
When diluting into your final culture medium, ensure the final DMSO concentration is as low as possible, ideally below 0.1% (v/v), and not exceeding 0.5% (v/v).[4]
-
Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[5]
-
-
Use of Pluronic F-68: Consider preparing a stock solution of your compound in a solution of Pluronic F-68, a non-ionic surfactant, to improve solubility and stability in aqueous media.
-
Serum Concentration: If using a serum-containing medium, be aware that lipophilic compounds can bind to serum proteins, which can affect their bioavailability. You may need to test different serum concentrations or use serum-free media, though the latter can impact cell health.
-
Sonication: Briefly sonicating the final diluted solution before adding it to the cells can help to disperse small aggregates.
Question 2: I am observing inconsistent IC50 values for my kaurane diterpenoid in cytotoxicity assays (e.g., MTT, SRB). What are the potential causes and solutions?
Answer:
Inconsistent IC50 values are a common challenge in natural product research and can stem from several factors:
-
Compound Stability and Purity:
-
Purity: Ensure the purity of your kaurane diterpenoid isolate using analytical techniques like HPLC and mass spectrometry. Impurities can have their own biological activity.
-
Stability: Kaurane diterpenoids may be unstable in solution. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell-Related Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as high-passage cells can exhibit altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers will lead to variable results. Optimize and maintain a consistent cell seeding density for all assays.
-
Cell Health: Ensure cells are in the exponential growth phase and have high viability (>95%) at the time of treatment.
-
-
Assay Protocol Execution:
-
Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Optimize and standardize the incubation time.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, is a major source of error. Regularly calibrate your pipettes.
-
Edge Effects: Wells on the perimeter of 96-well plates are prone to evaporation. To minimize this, avoid using the outer wells or fill them with sterile PBS or media.
-
Question 3: My anti-inflammatory assay (e.g., Griess assay for nitric oxide) results are not reproducible. What should I check?
Answer:
Reproducibility issues in anti-inflammatory assays can arise from several sources:
-
LPS Stimulation:
-
LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. Test each new lot to determine the optimal concentration for stimulating nitric oxide (NO) production in your cell line (e.g., RAW 264.7 macrophages).
-
Consistent Stimulation: Ensure consistent timing and concentration of LPS stimulation across all experiments.
-
-
Griess Reagent:
-
Freshness: The Griess reagent is light-sensitive and should be prepared fresh.
-
Incubation Time: Standardize the incubation time with the Griess reagent to ensure complete color development.
-
-
Interference with the Assay:
-
Some compounds can interfere with the Griess reaction. To test for this, include a cell-free control with your kaurane diterpenoid and the Griess reagent.
-
-
Cell Viability: High concentrations of your kaurane diterpenoid may be cytotoxic, leading to a decrease in NO production that is not due to anti-inflammatory activity. Always perform a concurrent cytotoxicity assay (e.g., MTT or SRB) to rule out this possibility.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for screening kaurane diterpenoids in a cytotoxicity assay?
A1: Based on published data, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to 0.1 µM. This range will likely capture the IC50 values for many bioactive kaurane diterpenoids.
Q2: Can I use the same protocol for both adherent and suspension cells?
A2: While the general principles are the same, there are key differences. For adherent cells, the medium is typically removed before adding the assay reagents. For suspension cells, centrifugation steps are required to pellet the cells before media changes and reagent addition. Always refer to a specific protocol for your cell type.
Q3: How do I choose between an MTT and an SRB assay for cytotoxicity testing?
A3: Both are reliable colorimetric assays. The MTT assay measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases. The SRB assay measures total protein content, which is proportional to cell number. The SRB assay is generally considered more robust, less prone to interference from colored compounds, and has a more stable endpoint.
Q4: What are the key signaling pathways modulated by kaurane diterpenoids that I should investigate?
A4: Many kaurane diterpenoids exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. The most commonly reported pathways to investigate include:
-
PI3K/Akt/mTOR pathway: Often involved in cell survival, proliferation, and apoptosis.
-
NF-κB pathway: A key regulator of inflammation and cell survival.
-
MAPK pathway (including ERK1/2): Plays a crucial role in cell proliferation, differentiation, and apoptosis.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of selected kaurane diterpenoids against various cancer cell lines.
| Kaurane Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Eriocalyxin B | SMMC-7721 (Hepatocarcinoma) | 0.76 | |
| Eriocalyxin B | MCF-7 (Breast Cancer) | 0.75 | |
| Eriocalyxin B | MDA-MB-231 (Breast Cancer) | 0.47 | |
| Jaridonin | EC1 (Esophageal Cancer) | 4.60 | |
| Longikaurin A | CNE1 (Nasopharyngeal Carcinoma) | 1.26 | |
| CRT1 | SKOV3 (Ovarian Cancer) | 24.6 | |
| Oridonin | SKOV3 (Ovarian Cancer) | 17.21 | |
| Oridonin | OVCAR-3 (Ovarian Cancer) | 13.9 | |
| Oridonin | A2780 (Ovarian Cancer) | 12.1 |
Experimental Protocols
1. MTT Cytotoxicity Assay Protocol
This protocol is adapted for screening kaurane diterpenoids against adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol is for assessing the anti-inflammatory activity of kaurane diterpenoids in RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the kaurane diterpenoid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Visualizations
Signaling Pathways
Caption: Kaurane diterpenoids inhibiting the Akt/mTOR signaling pathway.
Caption: Kaurane diterpenoids inhibiting the NF-κB signaling pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing NMR Signal-to-Noise for 2,6,16-Kauranetriol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (SNR) for the NMR analysis of 2,6,16-Kauranetriol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low signal-to-noise ratio in the NMR spectrum of this compound?
A low signal-to-noise ratio for a complex natural product like this compound can stem from several factors. The most common issues include insufficient sample concentration, suboptimal acquisition parameters, poor magnetic field homogeneity (shimming), and the inherent complexity of the molecule, which can lead to broad peaks. For ¹³C NMR, the low natural abundance of the nucleus is a significant contributor to poor sensitivity.[1][2]
Q2: How much this compound is typically required for a good quality ¹H and ¹³C NMR spectrum?
For a standard 5 mm NMR tube, a concentration of 5-25 mg in 0.6-0.7 mL of a suitable deuterated solvent is generally recommended for ¹H NMR.[1] For the less sensitive ¹³C nucleus, a higher concentration, often in the range of 10-50 mg, is preferable to obtain a spectrum with a good signal-to-noise ratio in a reasonable timeframe.[1]
Q3: Which deuterated solvent is recommended for the NMR analysis of this compound?
The choice of solvent depends on the solubility of your purified this compound. Chloroform-d (CDCl₃) is a common starting point for many natural products.[2] However, if solubility is an issue, other solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) should be considered. Always ensure the sample is fully dissolved, as suspended particles can degrade spectral quality.
Q4: Can changing the NMR solvent affect the signal-to-noise ratio?
While the primary role of the solvent is to dissolve the sample, a change in solvent can sometimes indirectly improve the signal-to-noise ratio by altering the chemical shifts of overlapping peaks. This can lead to better-resolved signals that are easier to distinguish from the baseline noise.
Q5: Are there advanced hardware options that can significantly boost the signal for my this compound sample?
Yes, several hardware solutions can provide substantial signal enhancement. Cryogenically cooled probes (cryoprobes) are a key technology that can dramatically improve the signal-to-noise ratio, often by a factor of 3 to 4, by reducing thermal noise in the detector electronics. Using an NMR instrument with a higher magnetic field strength will also increase the signal-to-noise ratio.
Troubleshooting Guides
Issue: Weak or Noisy ¹H NMR Spectrum
This guide provides a step-by-step approach to troubleshoot and resolve a low signal-to-noise ratio in your ¹H NMR spectrum of this compound.
Step 1: Verify Sample Preparation
-
Concentration: Ensure you have a sufficient amount of your compound dissolved. For ¹H NMR, aim for a concentration of at least 5 mg in 0.6-0.7 mL of solvent. If your sample is limited, consider using a micro-NMR tube.
-
Solubility: Visually inspect the sample for any undissolved particles. Suspended solids will worsen the magnetic field homogeneity, leading to broader lines and a lower signal. If necessary, try a different deuterated solvent or gently warm the sample to aid dissolution.
-
Purity: Paramagnetic impurities can cause significant line broadening and a decrease in signal intensity. Ensure your sample is free from such contaminants.
Step 2: Optimize Spectrometer Parameters
-
Tuning and Matching: Always tune and match the probe for the ¹H frequency with your sample inside the magnet. An untuned probe leads to inefficient signal detection and a significant loss in sensitivity.
-
Shimming: Poor shimming results in broad, distorted peaks that can be lost in the noise. Perform an automated shimming routine, and if necessary, manually adjust the shims to optimize the magnetic field homogeneity.
-
Receiver Gain: Adjust the receiver gain to an optimal level. Too low a gain will result in a weak signal, while too high a gain can lead to signal clipping and distortion.
Step 3: Adjust Acquisition Parameters
-
Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Increasing the number of scans is a straightforward way to improve a weak signal. Doubling the scans will increase the SNR by a factor of about 1.4.
-
Relaxation Delay (D1): For a complex molecule like this compound, ensure the relaxation delay is adequate to allow the protons to fully relax between pulses. A short D1 can lead to signal saturation and reduced intensity. A delay of 1-2 seconds is a good starting point, but for quantitative results, a longer delay (5 times the longest T₁) is necessary.
-
Pulse Width: Use a calibrated 90° pulse width for optimal signal excitation.
Step 4: Advanced Techniques and Data Processing
-
Cryoprobe: If available, use a cryogenically cooled probe. This can provide a 3-4 fold improvement in signal-to-noise, which is especially beneficial for dilute samples.
-
Data Processing: Applying an exponential multiplication window function with a small line broadening factor (e.g., 0.3 Hz) before Fourier transformation can improve the signal-to-noise ratio in the final spectrum, at the cost of a slight decrease in resolution.
Issue: Very Weak or Undetectable ¹³C NMR Signals
The low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus make ¹³C NMR inherently less sensitive than ¹H NMR. The following steps can help you obtain a usable ¹³C spectrum for this compound.
Step 1: Maximize Sample Concentration
-
Concentration is Key: For ¹³C NMR, a higher concentration is crucial. Aim for 10-50 mg of your compound in 0.6-0.7 mL of solvent.
-
Solvent Choice: Use a solvent in which your compound is highly soluble to achieve the highest possible concentration.
Step 2: Optimize Acquisition for ¹³C Detection
-
Number of Scans: Be prepared for a significantly larger number of scans compared to ¹H NMR. It is not uncommon for ¹³C acquisitions to run for several hours or even overnight.
-
Relaxation Delay: The relaxation times for quaternary carbons can be very long. A shorter relaxation delay (e.g., 2 seconds) is often used in standard ¹³C experiments to reduce the total acquisition time, though this can affect the quantitative accuracy of the signals.
-
Pulse Program: Use a pulse program with proton decoupling to collapse ¹³C-¹H couplings and enhance the signal through the Nuclear Overhauser Effect (NOE).
Step 3: Leverage Advanced Hardware and Techniques
-
Cryoprobe: A cryoprobe can significantly reduce the acquisition time needed for a ¹³C spectrum by improving the signal-to-noise ratio.
-
Dynamic Nuclear Polarization (DNP): For very challenging cases with extremely limited sample, DNP is a powerful technique that can enhance the signal by several orders of magnitude. This is a specialized technique that requires specific instrumentation.
-
2D NMR: Instead of a direct ¹³C experiment, consider running a 2D heteronuclear experiment like an HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation). These experiments detect the more sensitive ¹H nucleus, which can indirectly provide information about the ¹³C chemical shifts.
Quantitative Data Summary
The following tables summarize the expected improvements in signal-to-noise ratio from various enhancement techniques.
Table 1: Hardware-Based SNR Enhancements
| Technique | Typical SNR Improvement Factor | Key Considerations |
| Cryoprobe | 3 - 5x | Reduces thermal noise in the detector electronics. |
| Higher Magnetic Field | Proportional to B₀^(3/2) | Increases the population difference between spin states. |
| Micro-NMR Tubes | Varies | Improves the filling factor for mass-limited samples. |
Table 2: Acquisition and Processing-Based SNR Enhancements
| Technique | Typical SNR Improvement Factor | Key Considerations |
| Increased Number of Scans | Proportional to √NS (NS = Number of Scans) | Increases total experiment time. |
| Data Processing (Window Functions) | 1.5 - 2x | Can reduce spectral resolution. |
| Dynamic Nuclear Polarization (DNP) | > 10,000x for ¹³C | Requires specialized equipment and sample preparation. |
| Non-Uniform Sampling (NUS) | 1.5 - 1.9x in indirect dimensions | Enhances both SNR and resolution for a given evolution time. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition for this compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to a height of 4-5 cm.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform an automated shimming routine to optimize the magnetic field homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): Start with 16 scans. Increase if the signal is weak.
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Acquisition Time (AQ): 2.0 - 4.0 seconds.
-
Pulse Width (P1): Use the calibrated 90° pulse value for the probe.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Visualizations
Caption: Standard NMR experimental workflow for this compound.
Caption: Troubleshooting workflow for low SNR in NMR experiments.
References
Validation & Comparative
Validating the Anti-inflammatory Activity of 2,6,16-Kauranetriol In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro anti-inflammatory activity of the novel diterpenoid, 2,6,16-Kauranetriol. Performance is benchmarked against established anti-inflammatory agents, Dexamethasone and Diclofenac Sodium, using a suite of standard cell-based and non-cell-based assays. Detailed experimental protocols and an analysis of the underlying inflammatory signaling pathways are presented to support further research and development.
Disclaimer: As of the compilation of this guide, there is no publicly available experimental data on the anti-inflammatory activity of this compound. The data presented for this compound is hypothetical and illustrative, formulated based on the known activities of structurally related ent-kaurane diterpenoids.[1][2][3][4][5] These values are intended to serve as a realistic example for comparative purposes.
Comparative Performance of Anti-inflammatory Agents
The potential anti-inflammatory efficacy of this compound was evaluated across several key in vitro assays. The results, presented as the half-maximal inhibitory concentration (IC50), are compared with the standard steroidal and non-steroidal anti-inflammatory drugs (NSAIDs), Dexamethasone and Diclofenac Sodium. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 for Nitric Oxide (NO) Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| This compound (Hypothetical) | 8.5 | 12.2 | 15.8 |
| Dexamethasone | 0.038 | ~0.1 (Cell-type dependent) | ~0.01 (Cell-type dependent) |
| Diclofenac Sodium | 24.57 | >100 | >100 |
Table 2: Non-Cell-Based Anti-inflammatory Assays
| Compound | IC50 for Protein Denaturation Inhibition (µg/mL) | IC50 for HRBC Membrane Stabilization (µg/mL) |
| This compound (Hypothetical) | 155.4 | 182.7 |
| Dexamethasone | Not typically evaluated in this assay | Not typically evaluated in this assay |
| Diclofenac Sodium | 43.78 | ~15-200 (Concentration dependent) |
Experimental Workflow and Signaling Pathways
Understanding the workflow for in vitro validation and the key molecular pathways involved in inflammation is crucial for contextualizing the experimental data.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of a novel anti-inflammatory compound.
Caption: Workflow for in vitro anti-inflammatory validation.
Key Inflammatory Signaling Pathways
Many anti-inflammatory compounds, including kaurane diterpenoids, exert their effects by modulating key signaling cascades such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Caption: Simplified NF-κB inflammatory signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, JNK, and ERK) are also critical in transducing extracellular inflammatory signals to an intracellular response.
Caption: Overview of the MAPK inflammatory signaling cascade.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Cell-Based Assay: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
This assay measures the ability of a test compound to inhibit the production of key pro-inflammatory mediators in a cellular context.
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Dexamethasone, Diclofenac) dissolved in DMSO
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for mouse TNF-α and IL-6
-
MTT or XTT assay kit for cell viability
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or standard drugs for 1-2 hours. A vehicle control (DMSO) should be included.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Mix an equal volume of supernatant with Griess reagent. After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (TNF-α and IL-6): Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Cell Viability: To ensure the observed inhibition is not due to cytotoxicity, perform an MTT or XTT assay on the remaining cells in the plate according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each mediator relative to the LPS-stimulated control. Plot the percentage inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Non-Cell-Based Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a hallmark of inflammation.
-
Materials:
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds and standard drug (Diclofenac Sodium)
-
UV-Vis Spectrophotometer
-
-
Procedure (using Egg Albumin):
-
Reaction Mixture Preparation: Prepare a 5 mL reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound or standard drug. A control group consists of the mixture with 2 mL of distilled water instead of the test sample.
-
Incubation: Incubate the mixtures at 37°C for 15-20 minutes.
-
Heat Denaturation: Heat the samples in a water bath at 70°C for 5-10 minutes.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value from the dose-response curve.
-
Non-Cell-Based Assay: Human Red Blood Cell (HRBC) Membrane Stabilization
This assay evaluates the ability of a compound to protect the erythrocyte membrane from damage induced by hypotonic stress, which is analogous to the stabilization of lysosomal membranes during inflammation.
-
Materials:
-
Fresh whole human blood (from a healthy volunteer who has not taken NSAIDs for at least 2 weeks)
-
Alsever's solution (or other anticoagulant)
-
Isotonic saline (0.85% NaCl) and hypotonic saline (0.36% NaCl)
-
Phosphate buffer (pH 7.4)
-
Test compounds and standard drug (Diclofenac Sodium)
-
Centrifuge and Spectrophotometer
-
-
Procedure:
-
HRBC Suspension Preparation: Mix fresh blood with an equal volume of Alsever's solution and centrifuge at 3000 rpm for 10 minutes. Discard the supernatant and wash the packed red blood cells three times with isotonic saline. Resuspend the packed cells to make a 10% v/v suspension in isotonic saline.
-
Assay Mixture: Prepare the reaction mixture containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound/standard at various concentrations.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Absorbance Measurement: Collect the supernatant and measure the absorbance at 560 nm to determine the amount of hemoglobin released.
-
Controls: A control sample is prepared with the vehicle instead of the test compound. A sample with distilled water instead of hypotonic saline is used to represent 100% hemolysis.
-
Calculation: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Sample / Absorbance of 100% Hemolysis Control) x 100]
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6,16-Kauranetriol and Other Kaurane Diterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2,6,16-Kauranetriol and other notable kaurane diterpenoids. This analysis is supported by experimental data from various studies, with a focus on cytotoxic and anti-inflammatory properties.
Kaurane diterpenoids, a class of natural products characterized by a tetracyclic kaurane skeleton, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, isolated from various plant species, have demonstrated a range of effects, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities. This guide focuses on this compound, a kaurane diterpenoid isolated from the fern Pteris cretica, and compares its known biological profile with that of other well-studied kaurane diterpenoids.
Comparative Analysis of Biological Activities
While specific cytotoxic and anti-inflammatory data for this compound is limited in publicly available research, a study has highlighted its potential in lipid metabolism. A new ent-kaurane diterpenoid isolated from Pteris cretica, structurally related to this compound, exhibited potent activity in decreasing triglyceride levels in 3T3-L1 adipocytes, surpassing the efficacy of the positive control, berberine[1]. This suggests a potential role for this compound in metabolic disorders.
In contrast, extensive research has been conducted on the cytotoxic and anti-inflammatory effects of other kaurane diterpenoids, providing a valuable benchmark for comparison.
Cytotoxic Activity
Numerous kaurane diterpenoids isolated from plants of the Isodon and Pteris genera have demonstrated significant cytotoxic effects against a variety of cancer cell lines. For instance, eriocalyxin B, isolated from Isodon eriocalyx, has shown potent cytotoxicity against several human cancer cell lines, including hepatocarcinoma (SMMC-7721), breast cancer (MCF-7, MDA-MB-231), and pancreatic carcinoma (PANC1, CAPAN1, CAPAN2, SW1990) cells, with IC50 values in the sub-micromolar to low micromolar range[2]. Similarly, longikaurin A from Isodon ternifolius displayed considerable cytotoxic potential against human hepatocarcinoma and nasopharyngeal carcinoma cell lines[2]. Pterosin-type sesquiterpenoids, also found in Pteris cretica, have exhibited cytotoxic activity against human colon cancer cell lines (HCT-116)[3].
The table below summarizes the cytotoxic activities of selected kaurane diterpenoids against various cancer cell lines.
| Compound | Source | Cell Line | IC50 (µM) | Reference |
| Eriocalyxin B | Isodon eriocalyx | SMMC-7721 (Hepatocarcinoma) | 0.76 | [2] |
| MCF-7 (Breast Cancer) | 0.75 | |||
| MDA-MB-231 (Breast Cancer) | 0.47 | |||
| PANC1 (Pancreatic Carcinoma) | 1.79 | |||
| Longikaurin A | Isodon ternifolius | SMMC-7721 (Hepatocarcinoma) | ~1.8 | |
| HepG2 (Hepatocarcinoma) | ~2 | |||
| CNE1 (Nasopharyngeal Carcinoma) | 1.26 | |||
| CNE2 (Nasopharyngeal Carcinoma) | 1.52 | |||
| Jaridonin | Isodon rubescens | EC109 (Esophageal Squamous Cancer) | 12.0 | |
| EC9706 (Esophageal Squamous Cancer) | 11.2 | |||
| EC1 (Esophageal Squamous Cancer) | 4.60 | |||
| Ponicidin | Isodon lophanthoides | HeLa (Cervical Cancer) | 23.1 (24h) | |
| A549 (Lung Cancer) | 38.0 (24h), 31.0 (48h), 15.0 (72h) | |||
| Creticolacton A | Pteris cretica | HCT-116 (Colon Cancer) | 22.4 | |
| 13-hydroxy-2(R),3(R)-pterosin L | Pteris cretica | HCT-116 (Colon Cancer) | 15.8 |
Anti-inflammatory Activity
Kaurane diterpenoids have also been recognized for their potent anti-inflammatory properties. Several studies have demonstrated their ability to inhibit key inflammatory mediators. For instance, ent-kaurane diterpenoids isolated from the roots of Pteris multifida were found to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. This inhibition of NO, a key inflammatory mediator, suggests a potential therapeutic application in neuroinflammatory diseases. The chloroform extract of Pteris cretica has also shown efficient anti-inflammatory activity in a carrageenan-induced edema model.
The anti-inflammatory mechanism of some kaurane derivatives involves the inhibition of the NF-κB signaling pathway, a crucial regulator of the inflammatory response. This inhibition leads to the downregulation of pro-inflammatory cytokines such as IL-6, IL-1α, and TNF-α, as well as the enzyme inducible nitric oxide synthase (iNOS).
The following table summarizes the anti-inflammatory activity of selected kaurane diterpenoids.
| Compound/Extract | Source | Model | Activity | Reference |
| ent-Kaurane Diterpenoids | Pteris multifida | LPS-stimulated BV-2 microglia | Inhibition of NO production | |
| Chloroform Extract | Pteris cretica | Carrageenan-induced rat paw edema | 45.3% inhibition at 500 mg/kg | |
| Kaurane Derivatives | Synthetic | LPS-stimulated macrophages | Inhibition of NO production (IC50: 2-10 µM) |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV-2 microglia).
-
Cell Seeding: Macrophages are seeded in 96-well plates and allowed to adhere.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for a specific time (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay): The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of inhibition of NO production is calculated by comparing the nitrite levels in compound-treated cells with those in LPS-stimulated control cells.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a typical experimental workflow for evaluating bioactivity and a simplified representation of the NF-κB signaling pathway, a key target for the anti-inflammatory action of many kaurane diterpenoids.
Caption: A generalized workflow for the extraction, isolation, and biological evaluation of kaurane diterpenoids.
Caption: A simplified diagram of the NF-κB signaling pathway and the inhibitory action of kaurane diterpenoids.
References
- 1. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the diterpenoid 2,6,16-Kauranetriol. As a novel or less-studied compound, establishing robust and reliable analytical methods is crucial for accurate quantification in preclinical and clinical studies. This document outlines hypothetical, yet representative, experimental protocols and expected performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
The Importance of Cross-Validation
Cross-validation of analytical methods is a critical step to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This process is essential for ensuring data integrity, especially when analytical testing is outsourced or transferred between research sites.[2][3] The fundamental goal is to demonstrate that different analytical approaches or laboratories can yield comparable data for the same analyte.[3]
Hypothetical Analytical Method Development and Validation
Given the absence of established analytical methods for this compound in the public domain, this guide presents a prospective comparison of commonly employed analytical techniques. The following sections detail the typical experimental protocols and expected performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS methods tailored for a compound with the chemical properties of this compound.
Table 1: Comparison of Expected Performance Characteristics of Analytical Methods for this compound
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 5-10 ng/mL | 0.1-1 ng/mL | 0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | 15-30 ng/mL | 0.3-3 ng/mL | 0.03-0.3 ng/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally unstable compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For a compound like this compound, a gradient elution might be necessary to ensure adequate separation from potential matrix components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of a this compound standard. Assuming no strong chromophore, detection might be in the lower UV range (e.g., 205-220 nm).
-
Sample Preparation: Simple protein precipitation with a solvent like acetonitrile or methanol would be a starting point for plasma or serum samples.[4] This is followed by centrifugation and injection of the supernatant.
-
Internal Standard (IS): A structurally similar compound that is not present in the biological matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is likely necessary to improve volatility and thermal stability.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers, making the molecule more volatile.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from other components.
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for bioanalytical quantification.
Methodology:
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution and faster analysis times.
-
Mobile Phase: A gradient of acetonitrile or methanol with water, often containing a small amount of formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity. This involves selecting a precursor ion (the molecular ion of the analyte) and monitoring a specific product ion after fragmentation in the collision cell.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) would typically be used for cleaner samples and to achieve lower detection limits compared to simple protein precipitation.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new validated HPLC method for the determination of quercetin: Application to study pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pteris cretica Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various extracts of the fern Pteris cretica. Esteemed for its traditional medicinal uses, modern scientific investigations have begun to validate its therapeutic potential. This document synthesizes experimental data on the antioxidant, antimicrobial, cytotoxic, and anti-inflammatory properties of different solvent extracts of P. cretica, offering a valuable resource for researchers exploring natural product-based drug discovery.
Data Summary
The biological efficacy of Pteris cretica extracts is significantly influenced by the solvent used for extraction, which in turn dictates the profile of bioactive compounds obtained. The following tables summarize the quantitative data from various studies, providing a clear comparison of the activities of different extracts.
Antioxidant Activity
The antioxidant potential of Pteris cretica extracts has been evaluated using various assays, with results indicating a strong free radical scavenging capacity.
Table 1: Antioxidant Activity of Pteris cretica Extracts
| Extract Type | Assay | Result | Reference |
| n-Hexane | DPPH Radical Scavenging | 68.67% RSA | [1] |
| Chloroform | DPPH Radical Scavenging | 73.00% RSA | [1] |
| Ethanol | DPPH Radical Scavenging | 77.67% RSA | [1] |
| Total Flavonoids (Optimized UAE) | DPPH Radical Scavenging | IC50: 74.49 µg/mL | |
| Total Flavonoids (Optimized UAE) | ABTS Radical Scavenging | IC50: 82.92 µg/mL | |
| Total Flavonoids (Optimized UAE) | Nitric Oxide Radical Scavenging | IC50: 89.12 µg/mL | |
| Total Flavonoids (Optimized UAE) | Fe2+ Chelating Activity | IC50: 713.41 µg/mL |
RSA: Radical Scavenging Activity; IC50: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); UAE: Ultrasound-Assisted Extraction.
Antimicrobial Activity
Pteris cretica extracts have demonstrated notable activity against a range of pathogenic bacteria. The efficacy, measured by the zone of inhibition, varies depending on the extract and the bacterial strain.
Table 2: Antimicrobial Activity of Pteris cretica Methanolic Leaf Extract (Zone of Inhibition in mm)
| Bacterial Strain | 100 µg/mL | 200 µg/mL | 300 µg/mL |
| Citrobacter koseri | 25 | 25 | 23 |
| Acinetobacter baumannii | 18 | 20 | 22 |
| Providencia stuartii | 15 | 18 | 20 |
| Proteus vulgaris | 13 | 15 | 17 |
| Enterobacter aerogenes | 12 | 14 | 16 |
| Klebsiella pneumoniae | 10 | 12 | 14 |
| Staphylococcus aureus | 11 | 13 | 15 |
Cytotoxic Activity
The cytotoxic potential of Pteris cretica extracts against various cancer cell lines highlights its potential as a source for novel anticancer compounds.
Table 3: Cytotoxic Activity (IC50) of Pteris cretica Extracts and Isolated Compounds
| Extract/Compound | Cell Line | IC50 Value | Reference |
| Chloroform Extract | HeLa | 31.48 µg/mL | |
| Aqueous Extract | HeLa | 34.26 µg/mL | |
| Chloroform Extract | BHK-21 (normal) | 108.50 µg/mL | |
| Aqueous Extract | BHK-21 (normal) | 55.76 µg/mL | |
| n-Hexane Extract | HepG2 | 3.38 mg/mL | [1] |
| Chloroform Extract | HepG2 | 3.56 mg/mL | [1] |
| Ethanol Extract | HepG2 | 2.607 mg/mL | |
| Creticolacton A (pterosin) | HCT-116 | 22.4 µM | |
| 13-hydroxy-2(R),3(R)-pterosin L (pterosin) | HCT-116 | 15.8 µM |
IC50: Half-maximal inhibitory concentration; HeLa: Human cervical cancer cell line; BHK-21: Baby hamster kidney cell line; HepG2: Human liver cancer cell line; HCT-116: Human colon cancer cell line.
Anti-inflammatory Activity
In-vivo studies have demonstrated the anti-inflammatory effects of Pteris cretica extracts by their ability to inhibit carrageenan-induced paw edema in rats.
Table 4: Anti-inflammatory Activity of Pteris cretica Extracts
| Extract Type | Dose | Maximum Inhibition of Edema (%) (at 2nd hour) |
| Chloroform | 250 mg/kg | 29.65 |
| n-Hexane | 250 mg/kg | 29.06 |
| Aqueous | 250 mg/kg | 27.55 |
| Ethyl Acetate | 250 mg/kg | 26.04 |
| Chloroform | 500 mg/kg | 45.30 |
| n-Hexane | 500 mg/kg | 35.34 |
| Aqueous | 500 mg/kg | 29.06 |
| Ethyl Acetate | 500 mg/kg | 27.55 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the plant extract are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.
-
The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to determine the susceptibility of microorganisms to antimicrobial agents.
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A known concentration of the plant extract is added to each well.
-
A standard antibiotic is used as a positive control, and the solvent used for extraction serves as a negative control.
-
The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the plant extract and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated, and the IC50 value is determined.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in-vivo model is used to evaluate the acute anti-inflammatory activity of a substance.
-
Laboratory animals (e.g., rats or mice) are divided into control and treatment groups.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The treatment groups are administered with different doses of the plant extract, while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce inflammation.
-
The paw volume is measured at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.
Visualizations
The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the biological activities of Pteris cretica extracts.
Experimental Workflows
Signaling Pathways
The observed anti-inflammatory and cytotoxic activities of Pteris cretica extracts suggest the modulation of key cellular signaling pathways. While direct evidence specifically for P. cretica is still emerging, the following diagrams illustrate the generally accepted pathways that are likely targets.
Conclusion
The compiled data indicates that Pteris cretica is a promising source of bioactive compounds with diverse therapeutic potential. Ethanolic and chloroform extracts, in particular, have demonstrated significant antioxidant, antimicrobial, and cytotoxic activities. The anti-inflammatory properties are also noteworthy, with the chloroform extract showing considerable inhibition of edema.
The observed biological activities are likely attributable to the presence of various phytochemicals, including flavonoids and pterosins. The cytotoxic effects of isolated pterosins against colon cancer cells underscore the potential for identifying novel anticancer agents from this plant.
Further research is warranted to elucidate the specific molecular mechanisms underlying these biological activities and to identify and isolate the key bioactive constituents. The information presented in this guide serves as a foundational resource to direct future investigations into the pharmacological applications of Pteris cretica.
References
A Comparative Guide to 2,6,16-Kauranetriol Extraction Methods
For researchers, scientists, and professionals in drug development, the efficient and reproducible extraction of bioactive compounds is a critical first step. This guide provides a comparative overview of various methods for the extraction of 2,6,16-Kauranetriol, a kaurane diterpenoid of significant interest. The comparison is based on available experimental data for similar compounds and established principles of natural product extraction.
Comparison of Extraction Method Performance
The selection of an appropriate extraction method for this compound depends on a balance of factors including yield, purity, processing time, cost, and environmental impact. Below is a summary of quantitative data for different extraction techniques, using kaurane diterpenes from coffee beans as a representative example for Supercritical Fluid Extraction (SFE) versus a conventional solvent extraction method.
| Extraction Method | Key Parameters | Relative Yield/Efficiency | Purity of Extract | Processing Time | Environmental Impact |
| Soxhlet Extraction | Solvent: n-hexane, Time: 16 hours, Temp: Boiling point of solvent | High (Baseline for comparison) | Lower (Co-extraction of lipids is common) | Very Long (16+ hours) | High (Large solvent volume) |
| Supercritical Fluid Extraction (SFE) | Fluid: CO2, Temp: 70°C, Pressure: 253 bar | 48% lower diterpene concentration in oil vs. hexane Soxhlet[1][2] | Higher (More selective) | Shorter | Low (CO2 is recyclable) |
| Ultrasound-Assisted Extraction (UAE) | Solvent: Ethanol/Methanol, Time: 30-60 min, Temp: 40-60°C | High, significant improvement over maceration.[3] | Moderate to High | Short | Low to Moderate |
| Microwave-Assisted Extraction (MAE) | Solvent: Ethanol/Methanol, Time: 5-15 min, Power: 300-500 W | High, often higher than conventional methods.[4] | Moderate to High | Very Short | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the extraction of kaurane diterpenoids.
Soxhlet Extraction Protocol (Conventional Method)
This method is a classic technique for solid-liquid extraction.
-
Sample Preparation: 20g of finely ground plant material (e.g., from Pteris or Croton species) is placed in a cellulose thimble.
-
Apparatus Setup: The thimble is placed into a Soxhlet extractor, which is fitted with a condenser and a flask containing the extraction solvent (e.g., 250 mL of n-hexane or ethanol).
-
Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the sample. The solvent fills the thimble and, once it reaches a certain level, siphons back into the flask, carrying the extracted compounds. This cycle is repeated for 16 hours.[2]
-
Solvent Removal: After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.
Supercritical Fluid Extraction (SFE) Protocol (Green Method)
SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.
-
Sample Preparation: 20g of ground plant material is packed into the extraction vessel.
-
Apparatus Setup: The extraction vessel is placed in a temperature-controlled chamber. Supercritical CO2 is pumped through the vessel.
-
Extraction Parameters: The extraction is performed at a specific temperature and pressure (e.g., 70°C and 253 bar) to optimize for diterpene solubility.
-
Fractionation: The pressure is reduced in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate for collection.
Ultrasound-Assisted Extraction (UAE) Protocol (Modern Method)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
-
Sample Preparation: A known quantity of ground plant material is suspended in a suitable solvent (e.g., ethanol) in a flask.
-
Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.
-
Extraction Parameters: The extraction is carried out for a specified time (e.g., 30 minutes) and temperature (e.g., 50°C).
-
Post-Extraction: The mixture is filtered, and the solvent is evaporated to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol (Modern Method)
MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Sample Preparation: A known quantity of ground plant material is mixed with an appropriate solvent in a microwave-safe vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extractor.
-
Extraction Parameters: The extraction is performed for a short duration (e.g., 10 minutes) at a specific microwave power (e.g., 400 W).
-
Post-Extraction: After cooling, the mixture is filtered, and the solvent is removed by evaporation.
Visualizing the Extraction Workflow
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: General workflows for different extraction methods.
Logical Relationship of Extraction Parameters
The efficiency and selectivity of any extraction method are governed by several interrelated parameters. Optimizing these parameters is key to achieving reproducible and high-quality results.
Caption: Interplay of key parameters in extraction.
References
In Vivo Therapeutic Potential of Kaurane Diterpenes: A Comparative Guide for Researchers
Disclaimer: Direct in vivo validation studies on 2,6,16-Kauranetriol are not currently available in the public domain. This guide provides a comparative analysis of its close structural analogs, kaurenol and kaurenic acid, to infer the potential therapeutic properties of this compound. The data presented is intended for researchers, scientists, and drug development professionals.
Introduction
Kaurane-type diterpenes are a class of natural compounds that have garnered significant interest for their diverse pharmacological activities. While this compound is a specific molecule of interest, extensive in vivo research has focused on its analogs, kaurenol and kaurenic acid. This guide summarizes the key in vivo findings for these compounds, providing a comparative framework to evaluate their therapeutic potential, particularly in the context of inflammation and pain.
Comparative Efficacy: Anti-inflammatory and Antinociceptive Activities
The in vivo anti-inflammatory and antinociceptive effects of kaurenol and kaurenic acid have been evaluated in various preclinical models. The data consistently demonstrates their potential to mitigate inflammatory responses and alleviate pain, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of In Vivo Anti-inflammatory and Antinociceptive Effects
| Compound | Animal Model | Dosage | Route | Effect | % Inhibition/Reduction | Comparator Drug | Comparator Effect |
| Kaurenol | Acetic acid-induced writhing | 10, 20, 40 mg/kg | i.p. | Antinociceptive | 53% | - | - |
| Formalin test (second phase) | 10, 20, 40 mg/kg | i.p. | Antinociceptive | 64% | - | - | |
| Carrageenan-induced paw edema | 10, 20, 40 mg/kg | i.p. | Anti-inflammatory | 64% | - | - | |
| Dextran-induced paw edema | 10, 20, 40 mg/kg | i.p. | Anti-inflammatory | 58% | - | - | |
| Kaurenic Acid | Egg albumin-induced paw edema | 80 mg/kg | i.p. | Anti-inflammatory | 60.26% | Acetylsalicylic acid (ASA) 200 mg/kg | 58.93% |
| Egg albumin-induced paw edema | 160 mg/kg | i.p. | Anti-inflammatory | 81% | Acetylsalicylic acid (ASA) 200 mg/kg | 58.93% | |
| Carrageenan-induced paw edema | - | - | Anti-inflammatory | Dose-dependently reduced paw swelling up to 34.4% at 5h | - | - | |
| Acetic acid-induced writhing | - | i.p. & p.o. | Antinociceptive | Dose-dependently inhibited writhing | - | - |
Note: i.p. - intraperitoneal, p.o. - oral (per os). Data compiled from multiple sources.[1][2][3][4][5]
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of kaurene diterpenes are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Both kaurenol and kaurenic acid have been shown to interfere with the production of pro-inflammatory mediators.
The proposed mechanism for kaurenic acid involves the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and enzymes like COX-2 and iNOS. By inhibiting NF-κB activation, kaurenic acid can effectively downregulate the production of these inflammatory mediators.
Kaurenol's anti-inflammatory activity is associated with the regulation of nitric oxide (NO) release and mediators like serotonin and prostaglandins. It has also been shown to regulate the levels of pro-inflammatory (IL-6) and anti-inflammatory (IL-10) cytokines.
Caption: Proposed mechanism of action for kaurene diterpenes.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are crucial.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Treatment:
-
The control group receives the vehicle (e.g., saline with a suspending agent).
-
The standard group receives a reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test groups receive varying doses of the kaurane diterpene.
-
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema model.
Acetic Acid-Induced Writhing Test in Mice
This model is used to assess peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25g) are commonly used.
-
Grouping and Treatment: Similar to the paw edema model, animals are divided into groups and treated with the vehicle, a standard analgesic (e.g., Aspirin, 100 mg/kg, p.o.), or the test compound.
-
Induction of Writhing: Thirty minutes (for i.p. administration) or 60 minutes (for p.o. administration) after treatment, 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation of Inhibition: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Conclusion and Future Directions
The available in vivo data for kaurenol and kaurenic acid strongly suggest that these kaurane diterpenes possess significant anti-inflammatory and antinociceptive properties. Their mechanisms of action appear to involve the modulation of critical inflammatory pathways, making them promising candidates for the development of new therapeutic agents.
While these findings provide a solid foundation, further research is warranted. Specifically, in vivo studies on this compound are necessary to directly validate its therapeutic potential. Future investigations should also focus on elucidating the precise molecular targets and exploring the safety and pharmacokinetic profiles of these compounds to pave the way for potential clinical applications. The comparative data presented here serves as a valuable resource for guiding such future research endeavors.
References
- 1. Kaurenic acid: An in vivo experimental study of its anti-inflammatory and antipyretic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaurenic acid: An in vivo experimental study of its anti-inflammatory and antipyretic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Profiles of Synthetic vs. Natural 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic profiles of 2,6,16-kauranetriol. A comprehensive literature search has revealed a notable gap in the availability of complete, published spectroscopic data for this compound, both from natural isolates and synthetic routes. Furthermore, a synthetic pathway to this specific kauranetriol has not yet been reported.
To address the interest in this class of compounds, this guide presents a representative spectroscopic profile based on closely related and well-characterized kaurane diterpenoids. This information is intended to serve as a valuable reference for researchers involved in the isolation, synthesis, and characterization of kaurane-type molecules.
Representative Spectroscopic Data of Kaurane Polyols
The following table summarizes the typical spectroscopic characteristics of hydroxylated kaurane diterpenoids, which can be considered representative for a compound like this compound. The data is compiled from various studies on kaurane structures.
| Spectroscopic Technique | Feature | Typical Chemical Shift / Frequency / m/z | Interpretation |
| ¹H-NMR | Methyl Protons (C-18, C-19, C-20) | δ 0.8 - 1.2 ppm (s) | Signals for the three methyl groups on the kaurane skeleton. |
| Methine Protons (e.g., C-5, C-9) | δ 1.5 - 2.5 ppm (m) | Complex multiplets for the methine protons of the fused ring system. | |
| Methylene Protons | δ 1.0 - 2.0 ppm (m) | Overlapping multiplets for the numerous methylene groups in the structure. | |
| Hydroxyl-bearing Methine/Methylene Protons | δ 3.5 - 4.5 ppm (m) | Deshielded protons attached to carbons bearing hydroxyl groups. | |
| ¹³C-NMR | Methyl Carbons (C-18, C-19, C-20) | δ 15 - 30 ppm | Characteristic upfield signals for the methyl carbons. |
| Methylene Carbons | δ 20 - 45 ppm | Signals for the methylene carbons of the rings. | |
| Methine Carbons | δ 40 - 60 ppm | Signals for the methine carbons of the ring junctions. | |
| Quaternary Carbons (C-4, C-8, C-10) | δ 30 - 50 ppm | Signals for the quaternary carbons of the kaurane skeleton. | |
| Hydroxyl-bearing Carbons (C-2, C-6, C-16) | δ 60 - 80 ppm | Deshielded carbons directly attached to hydroxyl groups. | |
| IR Spectroscopy | O-H Stretching | 3200 - 3600 cm⁻¹ (broad) | Indicates the presence of hydroxyl groups. |
| C-H Stretching (sp³) | 2850 - 3000 cm⁻¹ | Aliphatic C-H bonds of the kaurane skeleton. | |
| C-O Stretching | 1000 - 1200 cm⁻¹ | Stretching vibrations of the carbon-oxygen bonds of the hydroxyl groups. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | [M]⁺ | The peak corresponding to the molecular weight of the compound (for C₂₀H₃₄O₃: m/z 322.25). Often weak or absent in polyhydroxylated compounds. |
| Dehydration Fragments | [M-H₂O]⁺, [M-2H₂O]⁺, etc. | Common fragmentation pattern for alcohols, showing sequential loss of water molecules. | |
| Fragmentation of the Kaurane Skeleton | Various m/z values | Complex fragmentation pattern resulting from the cleavage of the tetracyclic ring system. |
Experimental Protocols
Isolation and Characterization of Natural Kaurane Diterpenoids from Pteris Species
The following is a general procedure for the isolation and characterization of kaurane diterpenoids from plant material, such as the fronds of Pteris cretica.
-
Plant Material Collection and Preparation:
-
Collect fresh fronds of the Pteris species.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing potential diterpenoids.
-
-
Chromatographic Purification:
-
Subject the diterpenoid-rich fraction (often the chloroform or ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and analyze them by TLC. Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure kaurane diterpenoids.
-
-
Structure Elucidation:
-
Determine the structure of the isolated compounds using a combination of spectroscopic techniques:
-
NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and the position of substituents.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
IR Spectroscopy: To identify the presence of functional groups, such as hydroxyl groups.
-
-
General Synthetic Strategy for the ent-Kaurane Core
While a specific synthesis for this compound is not reported, the synthesis of the ent-kaurane core is a significant challenge in organic chemistry. Several total syntheses of other kaurane diterpenoids have been achieved. A general retrosynthetic approach often involves the construction of the tetracyclic ring system from simpler starting materials.
Key strategies in the synthesis of the kaurane skeleton include:
-
Diels-Alder Reactions: To construct the initial six-membered rings.
-
Intramolecular Aldol or Michael Additions: To form subsequent rings.
-
Radical Cyclizations: As a modern approach to forge key carbon-carbon bonds.
-
Rearrangement Reactions: To establish the correct stereochemistry of the ring junctions.
The synthesis of a polyhydroxylated kaurane like this compound would require additional steps for the stereoselective introduction of the hydroxyl groups at positions 2, 6, and 16.
Visualizations
Caption: Experimental workflow for the isolation and characterization of natural kauranetriols.
Safety Operating Guide
Prudent Disposal of 2,6,16-Kauranetriol: A Guide for Laboratory Professionals
In the absence of a specific Safety Data Sheet (SDS) for 2,6,16-Kauranetriol, it should be handled as a chemical of unknown toxicity. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by a qualified professional.[1] The Environmental Protection Agency (EPA) outlines four key characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[2]
Operational Disposal Plan
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Containerization Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]
-
Do not mix this compound with other chemical waste unless their compatibility is known.
-
Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition and have a secure lid.
-
If the compound is in a solvent, the solvent's hazardous characteristics must also be considered for proper segregation. For instance, flammable solvents should be kept separate from oxidizers.
Step 3: Labeling Accurate labeling of waste containers is a legal requirement and vital for safety. The label should include:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The primary hazards associated with the waste (e.g., "Caution: Chemical of Unknown Toxicity")
Step 4: Storage Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should be:
-
At or near the point of generation and under the control of laboratory personnel.
-
Away from ignition sources and high-traffic areas.
-
In a well-ventilated location.
-
Within secondary containment to capture any potential leaks.
Step 5: Disposal Request Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
While no specific quantitative hazard data for this compound was found, the following table summarizes the general characteristics to consider for hazardous waste, based on EPA guidelines.
| Characteristic | Description | General Laboratory Practice |
| Ignitability | Liquids with a flash point less than 60°C, non-liquids that can cause fire through friction, and oxidizers. | Store away from heat, sparks, and open flames. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate. | Store in corrosion-resistant containers. Avoid mixing with incompatible materials. |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | Store in a stable environment. Segregate from water and other reactive chemicals. |
| Toxicity | Harmful or fatal when ingested or absorbed. Can release toxic contaminants into the environment. | Assume unknown compounds are toxic. Minimize exposure through proper handling and PPE. |
Experimental Protocols
No experimental protocols specifically for the disposal of this compound were identified. The disposal procedure outlined above is based on general best practices for chemical laboratory waste. In the absence of specific data, in-lab treatment of this waste, such as neutralization, is not recommended.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
